molecular formula C8H20Cl2N2 B1399123 2,2,5,5-Tetramethylpiperazine dihydrochloride CAS No. 858851-27-1

2,2,5,5-Tetramethylpiperazine dihydrochloride

Cat. No.: B1399123
CAS No.: 858851-27-1
M. Wt: 215.16 g/mol
InChI Key: UTQSSKNDEYSPCP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C8H20Cl2N2 and its molecular weight is 215.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,5,5-tetramethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSSKNDEYSPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1)(C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719259
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858851-27-1
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,5-Tetramethylpiperazine Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2,5,5-tetramethylpiperazine dihydrochloride, a unique heterocyclic diamine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, and applications of this compound, grounding all information in established scientific principles and methodologies.

Core Molecular Identity and Physicochemical Profile

2,2,5,5-Tetramethylpiperazine is a saturated six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of four methyl groups at the 2 and 5 positions creates significant steric hindrance around the nitrogen atoms, influencing its chemical reactivity and conformational flexibility. The dihydrochloride salt is the protonated form of the parent compound, where both nitrogen atoms are neutralized by hydrochloric acid.

Key Identifiers and Properties

A summary of the key identifiers for the parent compound, 2,2,5,5-tetramethylpiperazine, is provided below. It is important to note that while the dihydrochloride salt is commercially available, it is often tracked by the CAS number of its free base.

PropertyValueSource
Chemical Name This compound-
Parent Compound 2,2,5,5-Tetramethylpiperazine[1]
Parent CAS Number 5434-90-2[1]
Parent Molecular Formula C₈H₁₈N₂[1]
Parent Molecular Weight 142.24 g/mol [1]
Dihydrochloride Molecular Formula C₈H₂₀Cl₂N₂-
Dihydrochloride Molecular Weight 215.16 g/mol -
Parent Boiling Point 181.0 ± 8.0 °C at 760 mmHg[2]
Parent Density 0.8 ± 0.1 g/cm³[2]
Parent Flash Point 53.5 ± 10.2 °C[2]

Note: The molecular weight of the dihydrochloride is calculated based on the molecular weight of the free base (142.24 g/mol ) and two equivalents of HCl (36.46 g/mol each).

Synthesis and Purification: A Mechanistic Perspective

The synthesis of C-substituted piperazines such as 2,2,5,5-tetramethylpiperazine presents a unique challenge due to the need for precise control over stereochemistry and substitution patterns.[1][3] Modern synthetic strategies have moved beyond classical methods to more elegant and efficient catalytic approaches.

Conceptual Synthetic Workflow

A plausible and efficient synthetic route can be conceptualized through a convergent approach, leveraging recent advances in C-H functionalization or cycloaddition reactions.[3][4] The following diagram illustrates a generalized workflow for the synthesis of substituted piperazines, which can be adapted for the 2,2,5,5-tetramethyl derivative.

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Intermediate & Product A Imine Precursors C [3+3] Cycloaddition A->C Atom-economic coupling B Catalyst System (e.g., Iridium-based) B->C Catalysis D Substituted Piperazine (Free Base) C->D Formation of piperazine ring E 2,2,5,5-Tetramethylpiperazine Dihydrochloride D->E Acidification with HCl

Caption: Generalized synthetic workflow for C-substituted piperazines.

Experimental Protocol: Synthesis of the Free Base (Conceptual)

This protocol is a representative methodology based on modern catalytic syntheses of substituted piperazines.[1][3]

  • Preparation of Imine Precursors: Synthesize the appropriate imine precursors that will form the building blocks of the piperazine ring.

  • Catalytic Cycloaddition: In an inert atmosphere, dissolve the imine precursors in a suitable solvent. Add a catalytic amount of an appropriate transition metal catalyst, such as an iridium-based complex.[1]

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to yield the 2,2,5,5-tetramethylpiperazine free base.

Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a stoichiometric amount (2 equivalents) of hydrochloric acid (either as a gas or a solution in a compatible solvent) while stirring.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery and Development

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its presence can impart favorable physicochemical properties, such as improved solubility and bioavailability, and provide a versatile handle for chemical modification.[5]

Role as a Pharmacophore

Piperazine derivatives have demonstrated a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[7][8][9] The two nitrogen atoms of the piperazine core can act as hydrogen bond acceptors and can be substituted to modulate receptor binding and pharmacokinetic profiles.

Structural Significance of Tetramethyl Substitution

The 2,2,5,5-tetramethyl substitution pattern is of particular interest for several reasons:

  • Conformational Rigidity: The bulky methyl groups restrict the conformational flexibility of the piperazine ring, which can lead to higher receptor selectivity.

  • Metabolic Stability: The methyl groups can shield the adjacent C-H bonds from metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

  • Lipophilicity Modulation: The addition of four methyl groups increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.

The following diagram illustrates the logical relationship between the structural features of 2,2,5,5-tetramethylpiperazine and its potential utility in drug design.

G A 2,2,5,5-Tetramethylpiperazine Core Structure B Piperazine Scaffold A->B C Tetramethyl Substitution A->C D Improved Solubility & Bioavailability B->D E Versatile Synthetic Handle B->E F Conformational Rigidity C->F G Increased Metabolic Stability C->G H Enhanced Pharmacokinetics D->H I Improved Receptor Selectivity & Potency E->I F->I G->H

Caption: Structure-Activity Relationship of the 2,2,5,5-tetramethylpiperazine scaffold.

Analytical Characterization

The structural elucidation and purity assessment of this compound can be achieved through a combination of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show singlets for the methyl protons and the methylene protons of the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the quaternary carbons, and the methylene carbons of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. In the dihydrochloride salt, broad N-H stretching bands are expected due to the presence of the ammonium groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for determining the purity of the dihydrochloride salt. A reversed-phase column with a mobile phase consisting of an appropriate buffer and organic solvent can be used.

  • Gas Chromatography (GC): The free base is amenable to GC analysis, which can be used to assess its purity before salt formation.

Handling and Safety Considerations

While a specific safety data sheet for this compound is not widely available, general precautions for handling piperazine derivatives and amine hydrochlorides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Solubility of 2,2,5,5-Tetramethylpiperazine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Solubilities

I've initiated a thorough search for data on 2,2,5,5-Tetramethylpiperazine dihydrochloride's solubility in diverse organic solvents. My focus is on sourcing established experimental protocols for determining hydrochloride salt solubility, aiming for methods suited to organic media.

Analyzing Search Results

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Seeking Solubility Data

I've been on a quest for the solubility of "2,2,5,5-Tetramethyl piperazine dihydrochloride" in organic solvents. My initial searches haven't turned up precise, quantitative data, instead, the results are focusing on the solubility of similar compounds, which may provide a path to an estimate. I'm now exploring those related compounds.

Developing Experimental Protocols

I've hit a roadblock with direct data. Finding precise solubility numbers for the compound in various organic solvents is proving tough. It seems the best path forward involves designing a detailed experimental method. I'm focusing on the physicochemical properties of the compound, like its structure and charge, to inform the protocol's development. My focus is now on thermodynamic principles and a precise "how-to" guide for users.

Refining Experimental Approach

I'm now diving deeper into the available information on piperazine and its salts. While no direct solubility data for the target compound in organic solvents exists, I'm gleaning insights from related compounds. The guide will need to provide a practical method for determining solubility, including the shake-flask approach and relevant thermodynamic modeling. Gathering physicochemical data to inform the experimental protocol is my immediate focus.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 2,2,5,5-Tetramethylpiperazine dihydrochloride is a quaternized heterocyclic amine of significant interest in synthetic chemistry and drug development. Its molecular structure, characterized by a piperazine ring with four methyl groups at the 2 and 5 positions, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of protonation on chemical shifts and molecular symmetry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the NMR characteristics of this compound.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. The integration of a ¹H NMR signal reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. In ¹³C NMR, the chemical shift of each carbon atom is determined by its hybridization and the electronegativity of attached atoms. For a molecule like this compound, NMR is crucial for confirming the piperazine ring's integrity, the presence and location of the methyl groups, and the effects of salt formation on the electronic structure.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is intrinsically linked to the experimental setup. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical for NMR spectroscopy.[1] For amine hydrochlorides, which can have limited solubility in common organic solvents, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. D₂O is particularly useful as the exchangeable N-H protons will be replaced by deuterium and will not appear in the ¹H NMR spectrum, simplifying the analysis.[2][3] For this guide, we will consider the spectrum in D₂O.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). However, TMS is not soluble in D₂O. In such cases, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.

2. NMR Spectrometer Parameters:

  • Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • A standard one-pulse experiment is typically used.

    • The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms, simplifying the spectrum.

    • A wider spectral width is required (e.g., 0-200 ppm).

    • Due to the lower natural abundance of ¹³C, a larger number of scans is necessary (e.g., 1024 or more).

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The chemical shifts are estimated based on the analysis of similar structures and the known effects of protonation on piperazine rings.[4][5][6]

Molecular Structure and Symmetry

The structure of this compound features a plane of symmetry passing through the two nitrogen atoms. This symmetry renders the four methyl groups chemically equivalent and the four methylene protons on the piperazine ring also equivalent.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple, showing two main signals.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Methyl Protons (CH₃)~ 1.5 - 1.7Singlet12H
Methylene Protons (CH₂)~ 3.3 - 3.6Singlet4H

Interpretation of the ¹H NMR Spectrum:

  • Methyl Protons (CH₃): The twelve protons of the four equivalent methyl groups will give rise to a single, sharp singlet. The predicted chemical shift is in the aliphatic region, typical for methyl groups attached to a quaternary carbon.

  • Methylene Protons (CH₂): The four protons of the two equivalent methylene groups on the piperazine ring will also appear as a singlet. The absence of coupling is due to the chemical equivalence of these protons. The protonation of the adjacent nitrogen atoms leads to a significant downfield shift of this signal compared to the free base, as the positive charge on the nitrogen deshields the neighboring protons.[4][7]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with three distinct signals corresponding to the three unique carbon environments.

Signal Assignment Predicted Chemical Shift (δ, ppm)
Methyl Carbons (CH₃)~ 25 - 30
Quaternary Carbons (C)~ 55 - 60
Methylene Carbons (CH₂)~ 45 - 50

Interpretation of the ¹³C NMR Spectrum:

  • Methyl Carbons (CH₃): The four equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.

  • Quaternary Carbons (C): The two equivalent quaternary carbons at the 2 and 5 positions, each bonded to two methyl groups and two other carbons, will resonate at a downfield position compared to the methyl carbons.

  • Methylene Carbons (CH₂): The two equivalent methylene carbons at the 3 and 6 positions will appear in a region typical for sp³ hybridized carbons bonded to a nitrogen atom. Similar to the protons, the protonation of the nitrogen atoms causes a downfield shift for the adjacent carbons.[2]

The Impact of Dihydrochloride Formation on NMR Spectra

The formation of the dihydrochloride salt has a profound effect on the electronic environment of the piperazine ring. The protonation of the two nitrogen atoms introduces a positive charge, which has a strong electron-withdrawing effect. This deshielding effect is most pronounced for the nuclei closest to the nitrogen atoms.

Caption: Logical flow of the effect of protonation on NMR chemical shifts.

This phenomenon explains the significant downfield shift observed for the methylene protons and carbons in the dihydrochloride salt compared to the neutral 2,2,5,5-Tetramethylpiperazine. The magnitude of this shift can provide valuable information about the extent of protonation and the overall electronic structure of the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are characterized by their simplicity, arising from the high degree of symmetry in the molecule. The spectral data provide a clear and unambiguous confirmation of the compound's structure. The significant downfield shifts of the methylene protons and carbons upon protonation are a key spectroscopic feature, highlighting the powerful diagnostic capabilities of NMR in studying the electronic properties of organic salts. This guide provides a solid foundation for researchers and scientists to confidently interpret the NMR spectra of this and related compounds.

References

An In-depth Technical Guide to the Safe Handling and Management of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Hazard Assessment

Section 1: Compound Profile and Anticipated Hazard Classification

2,2,5,5-Tetramethylpiperazine dihydrochloride is a substituted piperazine derivative. The core piperazine structure is known to present various biological and chemical activities, making its derivatives common in pharmaceutical research. The addition of four methyl groups and its formulation as a dihydrochloride salt influence its physical properties, such as solubility and reactivity. Based on data from its structural analogs, a summary of its anticipated hazard profile according to the Globally Harmonized System (GHS) is presented below.

Table 1: Anticipated GHS Hazard Classification

Hazard Class Anticipated Classification Rationale and Key Hazard Statements Supporting Sources
Acute Toxicity, Oral Category 3 or 4 Toxic or Harmful if swallowed. Analogs show oral LD50 values in rats and mice that fall within these categories.[3][5][6] [2][3][5][6]
Skin Corrosion/Irritation Category 1A or 1B Causes severe skin burns. Piperazine and tetramethylpiperidine derivatives are known to be corrosive.[2][4][7] [1][2][4][7]
Serious Eye Damage Category 1 Causes serious eye damage, with a risk of permanent injury. This is a common property of corrosive amines.[2][4][8] [1][2][4][8]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dusts or aerosols can irritate the respiratory tract.[1][2][3] |[1][2][3] |

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is the containment of the chemical at its source.

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be performed within a certified chemical fume hood.[1][8] This is non-negotiable. The solid may form fine, inhalable dust, and its solutions may produce vapors, both of which are presumed to be respiratory irritants.[1][3]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][9]

  • Accessible Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[1][5][10] Their accessibility is critical for a rapid response to accidental exposure.

Personal Protective Equipment (PPE): A System for Personal Safety

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure and in the event of a spill or accident.

  • Hand Protection: Use chemical-resistant, impervious gloves such as nitrile or neoprene.[1] Do not use latex gloves. Gloves must be inspected for integrity before each use.[8] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[8]

  • Eye and Face Protection: Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][5] If there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A chemical-resistant lab coat is mandatory.[1] For operations with a higher risk of spillage, consider flame-retardant and antistatic protective clothing.[2] All contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[5][12]

  • Respiratory Protection: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are insufficient or during a large-scale spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]

Workflow for PPE Application

The sequence of donning and doffing PPE is a self-validating protocol designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) cluster_final Final Step d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4 wash Wash Hands Thoroughly f4->wash Proceed to

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step methodology is crucial for mitigating risks during routine laboratory operations.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before beginning, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent). Confirm the location of the nearest eyewash station.[1]

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: Perform all weighing operations on a tared weigh boat inside the chemical fume hood.[13] Handle the solid gently to avoid creating airborne dust.[14] Use only non-sparking tools.[2][9]

  • Dissolution: Place a stir bar in the receiving flask containing the appropriate solvent. Slowly and carefully add the weighed this compound to the solvent. Do not add solvent directly to the dry powder, as this can increase aerosolization.

  • Mixing: Cap the flask and use a magnetic stir plate to facilitate dissolution. Avoid heating unless the protocol specifically requires it, as elevated temperatures can increase vapor pressure.[2]

  • Transfer: When transferring solutions, use appropriate tools like pipettes to prevent spills.[10]

  • Post-Handling: After use, tightly close the primary container.[2][5][8]

  • Decontamination: Clean all non-disposable equipment and the work surface thoroughly.

  • Doff PPE: Remove PPE in the correct sequence before leaving the work area.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[2][15]

Section 4: Storage and Disposal Protocols

Chemical Storage

Improper storage is a common source of laboratory incidents. The stability of this compound depends on its environment.

  • Conditions: Store in a dry, cool, and well-ventilated place.[5][9][16] The storage area should be designated for corrosive materials.[13]

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[2][5][8] Store in the original container.[2][8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][13]

Waste Disposal

Disposal must comply with all local, state, and federal regulations.[10]

  • Classification: All materials contaminated with this compound, including unused compound, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[1]

  • Procedure: Collect waste in a suitable, closed, and clearly labeled container.[5][8][17] Do not dispose of this chemical down the drain or in general waste.[1][2]

  • Vendor: Arrange for disposal through a licensed hazardous waste disposal company.[1][10]

Section 5: Emergency Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate and correct action can significantly reduce the severity of an injury. In all cases of exposure, seek immediate medical attention and provide the SDS or this guide to the medical personnel.[3][8]

Table 2: Emergency First Aid Response

Exposure Route Protocol Supporting Sources
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[5][14][17] [5][13][14][17]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[5][12][14] [5][12][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3][5][8] [3][5][8][9]

| Ingestion | Do NOT induce vomiting.[3][5][13] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3][9][17] |[3][5][9][13][17] |

Spill Management Protocol

A coordinated and logical response is essential to safely manage a chemical spill.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2][12]

  • Assess: From a safe distance, assess the extent of the spill and whether you have the training and equipment to handle it. If the spill is large or you are unsure, contact your institution's emergency response team.

  • Control: Remove all sources of ignition (heat, sparks, open flames).[5][9][14] Ensure adequate ventilation, typically by working within a fume hood.[1]

  • Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[10] Cover drains to prevent environmental release.[2][12]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][8][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

  • Report: Report the incident to your supervisor or safety officer according to institutional policy.

Workflow for Spill Response

Spill_Response cluster_initial Immediate Actions cluster_control Control & Containment cluster_cleanup Cleanup & Disposal cluster_final Final Step alert Alert Personnel & Evacuate Area assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE assess->ppe ignition Remove Ignition Sources ppe->ignition contain Contain with Inert Absorbent ignition->contain collect Collect Waste with Non-Sparking Tools contain->collect decon Decontaminate Spill Area collect->decon dispose Package & Label for Hazardous Disposal decon->dispose report Report Incident dispose->report

Caption: A systematic workflow for responding to a chemical spill incident.

References

Literature review on the uses of 2,2,5,5-Tetramethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tetramethyl-Substituted Piperidine and Piperazine Scaffolds: A Focused Review on 2,2,6,6-Tetramethylpiperidine and its Implications for Novel Derivatives

Introduction

The piperidine and piperazine heterocycles are cornerstones of modern medicinal and process chemistry. Their saturated, six-membered ring structures offer a versatile three-dimensional scaffold that is present in a vast array of natural products and synthetic pharmaceuticals.[1][2] While the user's query focuses on the specific, yet sparsely documented, 2,2,5,5-Tetramethylpiperazine dihydrochloride , a comprehensive review of available scientific literature reveals a significant lack of published data regarding its synthesis, properties, or applications.

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, this document will instead focus on the extensively studied and structurally related compound, 2,2,6,6-Tetramethylpiperidine (TMP) . By examining the synthesis, reactivity, and applications of this archetypal sterically hindered amine, we can establish a foundational understanding that informs potential research into less-common isomers like 2,2,5,5-tetramethylpiperazine. This guide will also explore the broader significance of the piperazine core, a privileged scaffold in drug discovery, to provide a complete context for professionals in the field.

As a senior application scientist, the goal is not merely to present data, but to explain the causality behind experimental choices, providing a robust framework for practical application and future research endeavors.

Part 1: The Archetype of Steric Hindrance: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine (TMP) is a colorless liquid organic base whose utility stems directly from its unique structure.[3] The four methyl groups flanking the nitrogen atom create significant steric bulk, which is the defining feature governing its chemical behavior.

Physicochemical Properties

The properties of TMP are well-characterized and essential for understanding its role in synthesis. The steric hindrance dramatically reduces the nitrogen's nucleophilicity while only moderately affecting its basicity.[3][4]

PropertyValueSource
Molecular Formula C₉H₁₉N[5]
Molar Mass 141.254 g/mol [5]
Appearance Colorless to light yellow liquid[4]
Boiling Point 152 °C (306 °F; 425 K)[3][5]
Melting Point -59 °C (-74 °F; 214 K)[3]
Density 0.83 g/mL at 20 °C[4]
pKa of Conjugate Acid 11.07 (in water at 25 °C)[4][5]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, ether.[3]
Synthesis of 2,2,6,6-Tetramethylpiperidine

Multiple synthetic routes to TMP have been reported. A classical and effective method begins with the conjugate addition of ammonia to phorone (diisopropylidene acetone), which forms triacetone amine. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final TMP product.[5]

G cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Wolff-Kishner Reduction Phorone Phorone TriacetoneAmine Triacetone Amine (2,2,6,6-Tetramethyl-4-piperidone) Phorone->TriacetoneAmine + Ammonia Ammonia Ammonia TMP 2,2,6,6-Tetramethylpiperidine (TMP) TriacetoneAmine->TMP + Hydrazine, Base - N₂, H₂O Hydrazine Hydrazine (N₂H₄) Base Base (e.g., KOH) TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Aldehyde R-CHO (Aldehyde) Oxoammonium->Aldehyde yields Hydroxylamine->TEMPO Regeneration Alcohol R-CH₂OH (Primary Alcohol) Alcohol->Hydroxylamine reduces CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO regenerates

References

Navigating the Unknown: A Technical Guide to the Potential Hazards and Toxicity of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2,5,5-Tetramethylpiperazine dihydrochloride is a substituted piperazine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting its biological effects in drug development. This technical guide provides an in-depth analysis of the potential hazards and toxicity of this compound. In the absence of direct toxicological studies on this specific compound, this guide synthesizes data from structurally related analogs, including piperazine salts and other tetramethyl-substituted piperidines, to construct a predictive toxicological framework. We delve into the anticipated physicochemical properties, predict the acute and chronic toxicological endpoints, and elucidate the probable cellular mechanisms of toxicity. Furthermore, this guide offers detailed, field-proven experimental protocols for the in-vitro assessment of cytotoxicity, oxidative stress, and mitochondrial dysfunction. Finally, comprehensive recommendations for safe handling, risk management, and emergency procedures are provided to guide laboratory practice.

Introduction: The Imperative for a Predictive Toxicological Profile

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have been explored for a wide range of therapeutic applications.[2][3] The introduction of four methyl groups at the 2 and 5 positions of the piperazine ring, as in this compound, creates a sterically hindered structure that can significantly influence its chemical reactivity, metabolic stability, and biological activity.

Currently, there is a conspicuous absence of publicly available toxicological data for this compound. This guide, therefore, adopts a proactive and predictive approach, grounded in the established toxicological profiles of its structural parents: piperazine and tetramethyl-substituted piperidines. By extrapolating from these analogs, we can anticipate potential hazards and design appropriate safety and experimental protocols. This document is intended for researchers, scientists, and drug development professionals who may be synthesizing or evaluating this compound, providing them with a foundational understanding of its potential risks and the experimental means to validate them.

Physicochemical Properties and Their Toxicological Implications

While experimental data for this compound is scarce, we can infer key properties that will influence its toxicological behavior:

  • Form and Solubility: As a dihydrochloride salt, the compound is expected to be a crystalline solid with good solubility in water.[4] This high water solubility suggests the potential for rapid absorption and systemic distribution following ingestion or inhalation of dust particles.

  • Steric Hindrance: The four methyl groups create significant steric hindrance around the nitrogen atoms. This feature may decrease its reactivity as a nucleophile compared to unsubstituted piperazine but could also influence its interaction with biological targets and metabolic enzymes.

  • Basicity: The parent piperazine is a weak base. The tetramethyl substitution is likely to have a modest effect on the pKa of the nitrogen atoms.

Predicted Toxicological Profile: A Synthesis of Analog Data

This section constructs a predictive toxicological profile by integrating data from piperazine dihydrochloride and 2,2,6,6-tetramethylpiperidine.

Hazard ClassPredicted Hazard for this compoundRationale based on Structural Analogs
Acute Oral Toxicity Harmful if swallowed Piperazine has low acute oral toxicity (LD50 >2000 mg/kg in rats)[5]. However, 2,2,6,6-tetramethylpiperidine is toxic if swallowed (LD50 of 220 mg/kg in mice)[6]. The presence of the tetramethyl groups likely increases the toxicity.
Acute Dermal Toxicity Potentially harmful in contact with skin Piperazine salts have low acute dermal toxicity[4]. However, thorough washing after contact is recommended as a precaution.
Skin Corrosion/Irritation Causes skin irritation, potentially severe Piperazine can cause skin irritation[7]. 2,2,6,6-tetramethylpiperidine is known to cause severe skin burns. Therefore, direct skin contact should be strictly avoided.
Serious Eye Damage/Irritation Causes serious eye irritation, potentially severe damage Both piperazine and 2,2,6,6-tetramethylpiperidine are classified as causing serious eye damage/irritation[6][7].
Respiratory Irritation May cause respiratory irritation Inhalation of dust may irritate the respiratory tract, a common property of amine salts[7].
Organ-Specific Toxicity Potential for Neurotoxicity and Hepatotoxicity Piperazine has known neurotoxic effects in humans at high doses[5]. Many substituted piperazines, particularly "designer drugs," exhibit hepatotoxicity in vitro[8].
Reproductive Toxicity Suspected of damaging fertility or the unborn child Piperazine is classified as a suspected reproductive toxicant[5].

Predicted Cellular Mechanisms of Toxicity

Studies on various piperazine derivatives, particularly those with psychoactive properties, have elucidated common pathways of cellular toxicity. It is plausible that this compound induces cytotoxicity through similar mechanisms.

Induction of Oxidative Stress

A recurring theme in the toxicity of piperazine derivatives is the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.

Mitochondrial Dysfunction

The mitochondrion is a primary target for many xenobiotics. The toxic effects of piperazine analogs have been linked to:

  • Depletion of ATP: A decrease in cellular energy production.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, the loss of which is an early step in apoptosis.

  • Caspase Activation: Leading to programmed cell death (apoptosis).

The following diagram illustrates the predicted pathway of cytotoxicity:

G TMPD 2,2,5,5-Tetramethylpiperazine dihydrochloride Exposure Cell Cellular Uptake TMPD->Cell Mito Mitochondrial Accumulation Cell->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS GSH_ATP Depletion of Glutathione (GSH) & ATP ROS->GSH_ATP MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP GSH_ATP->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Predicted Cellular Toxicity Pathway.

Experimental Protocols for Toxicity Assessment

Given the lack of data, empirical testing is essential. The following are robust, high-throughput assays suitable for an initial toxicological characterization.[9][10]

General Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (e.g., HepG2, SH-SY5Y) Seeding 2. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 3. Prepare Serial Dilutions of Test Compound Seeding->CompoundPrep Treatment 4. Treat Cells (24-72 hours) CompoundPrep->Treatment Assay 5. Perform Cytotoxicity Assay (e.g., MTT, ROS, JC-1) Treatment->Assay Readout 6. Measure Signal (e.g., Absorbance, Fluorescence) Assay->Readout Analysis 7. Data Analysis (Calculate IC50) Readout->Analysis

Caption: General Experimental Workflow.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Principle: The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium only) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: DCFDA Assay for Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[12]

Principle: DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a shorter incubation time (e.g., 1-6 hours) as ROS generation can be an early event.

  • Probe Loading: Remove the treatment medium, wash the cells with warm PBS, and then incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Readout: After washing away the excess probe, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Analysis: Compare the fluorescence intensity of treated cells to the vehicle control.

Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1 to monitor mitochondrial health.

Principle: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Probe Loading: Remove the treatment medium, wash the cells, and incubate with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Readout: Wash the cells and measure both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~550 nm, emission ~600 nm) fluorescence.

  • Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Safe Handling and Risk Management

Given the predicted hazards, stringent safety measures are required when handling this compound.

  • Engineering Controls: Handle the compound only in a certified chemical fume hood to avoid inhalation of dust.[13] Ensure a safety shower and eyewash station are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.[7]

  • Handling and Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated area.[7]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[6]

    • Avoid the formation of dust.[13]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemicals.

Conclusion and Future Directions

While this compound remains a compound with an uncharacterized toxicological profile, this guide provides a scientifically grounded framework for its potential hazards. Based on structural analogy, it should be handled as a substance that is harmful if swallowed and capable of causing severe skin and eye irritation. The predicted mechanisms of toxicity point towards the induction of oxidative stress and mitochondrial dysfunction, common to many substituted piperazines.

The foremost recommendation is the urgent need for empirical toxicological studies. The protocols detailed within this guide offer a clear path for an initial in-vitro characterization. Future work should aim to generate definitive data on acute toxicity, mutagenicity, and organ-specific toxicity to establish a comprehensive safety profile. Such data will be invaluable for any future development and application of this and related compounds.

References

Methodological & Application

Application Notes and Protocols: 2,2,5,5-Tetramethylpiperazine Dihydrochloride as a Novel Sterically Hindered Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the potential applications of 2,2,5,5-tetramethylpiperazine dihydrochloride as a ligand in transition metal catalysis. While direct literature on this specific ligand is emerging, its structural features—a sterically encumbered diamine scaffold—suggest significant potential in catalytic processes where ligand bulk is a critical parameter for activity and selectivity. This guide synthesizes information from analogous sterically hindered amine and piperazine-based ligand systems to provide a foundational understanding, proposed applications, and detailed experimental protocols. We will explore its synthesis, its role in key catalytic transformations such as cross-coupling and amination reactions, and the practical considerations of employing its dihydrochloride salt form.

Introduction: The Rationale for Sterically Hindered Piperazine Ligands

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and precision. The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands.[1] Amine-based ligands, in particular, are widely utilized due to their strong σ-donating ability, which can modulate the electronic properties of the metal center and stabilize catalytic intermediates.[1]

Steric hindrance is a powerful design element in ligand chemistry. Bulky ligands can promote reductive elimination, prevent catalyst deactivation via dimerization, and create a specific coordination environment that influences the selectivity of a reaction.[2] While 2,2,6,6-tetramethylpiperidine (TMP) and its derivatives are well-known as hindered bases and ligands[3], the corresponding piperazine, 2,2,5,5-tetramethylpiperazine, offers a unique bidentate coordination possibility through its two nitrogen atoms, combined with significant steric bulk provided by the four methyl groups.

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.[4][5] Its derivatives are therefore of high interest. As a ligand, 2,2,5,5-tetramethylpiperazine combines the advantageous steric properties of TMP with the bidentate chelation potential of piperazine, making it a compelling candidate for enhancing catalytic activity and stability.

This guide will focus on the prospective applications of 2,2,5,5-tetramethylpiperazine, often used in its more stable dihydrochloride salt form, as a ligand in palladium-catalyzed reactions, drawing parallels from established systems.

Synthesis and Characterization

While a definitive, published synthesis for 2,2,5,5-tetramethylpiperazine is not widely available, a plausible route can be adapted from the synthesis of related tetramethyl-substituted aza-heterocycles.[6] A potential synthetic pathway could involve the cyclization of a suitable diamine precursor.

Proposed Synthesis Workflow

cluster_0 Proposed Synthesis of 2,2,5,5-Tetramethylpiperazine Start 2,2-Dimethyl-1,2-diaminoethane Step1 Reaction with Acetone Start->Step1 Intermediate Dihydrodiimine Intermediate Step1->Intermediate Step2 Reduction (e.g., NaBH4 or H2/Catalyst) Intermediate->Step2 Product_base 2,2,5,5-Tetramethylpiperazine (Free Base) Step2->Product_base Step3 Treatment with HCl Product_base->Step3 Product_salt This compound Step3->Product_salt

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound
  • Condensation: To a solution of 2,2-dimethyl-1,2-diaminoethane (1.0 eq) in a suitable solvent such as methanol, add an excess of acetone (2.5 eq).

  • Cyclization: Stir the reaction mixture at room temperature for 24-48 hours to facilitate the formation of the dihydrodiimine intermediate. Monitor the reaction by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Work-up: After the reduction is complete, quench the reaction with water and extract the free base product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether (2.0 eq) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Sterically hindered ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The bulk of the ligand can facilitate the reductive elimination step, which is often rate-limiting, and can also prevent the formation of off-cycle catalyst species.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] The use of sterically hindered ligands is crucial, especially when coupling unactivated aryl chlorides or sterically demanding amines.

Pd0L Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0L->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Exch Amine Coordination PdII_complex->Ligand_Exch R'R''NH, Base Amine_complex Ar-Pd(II)-NHR'R''(L) Ligand_Exch->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim RedElim->Pd0L Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The 2,2,5,5-tetramethylpiperazine ligand is expected to accelerate the reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst. Its steric bulk can also prevent the formation of inactive dimeric palladium species.

Note: The dihydrochloride salt of the ligand must be neutralized in situ. This can be achieved by using a sufficient excess of the base.

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2.2-4.4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 2.0-3.0 eq).

  • Reagent Addition: Add the aryl chloride (1.0 eq) and the amine (1.2 eq) to the tube, followed by an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Aryl HalideAmineBaseLigand Loading (mol%)Temp (°C)Yield (%)Reference (Analogous System)
4-ChlorotoluenePiperidineNaOtBu210095[8]
2-BromopyridineMorpholineK₃PO₄2.511088[9]
4-ChloroanisoleAnilineNaOtBu1.59092[7]
Table 1: Representative yields for Buchwald-Hartwig amination using piperazine-based ligands.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While often facilitated by phosphine ligands, electron-rich, sterically hindered amine ligands can also be effective, particularly in challenging couplings involving heteroaryl halides.

  • Catalyst Preparation: To a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4.4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).

  • Reagent Addition: Add the heteroaryl halide (1.0 eq) and the boronic acid or ester (1.5 eq).

  • Solvent Addition: Add a solvent mixture, such as dioxane/water (4:1).

  • Reaction: Heat the mixture to 80-100 °C with stirring until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Practical Considerations: The Dihydrochloride Form

The use of 2,2,5,5-tetramethylpiperazine as its dihydrochloride salt offers advantages in terms of stability and ease of handling compared to the free base, which can be hygroscopic and reactive with atmospheric CO₂.[10] However, it necessitates in-situ neutralization for the ligand to coordinate to the metal center.

Key Considerations:

  • Base Stoichiometry: At least two extra equivalents of base are required to deprotonate the ligand dihydrochloride to the neutral, coordinating form.

  • Base Strength: The choice of base should be strong enough to deprotonate the piperazinium ions (pKa values are typically around 5-6 and 9-10 for the second and first protonation, respectively).[10] Bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are generally suitable.

  • Pre-activation: In some cases, pre-stirring the palladium precursor, ligand salt, and base for a short period before adding the substrates can lead to the formation of a more active catalyst.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand for transition metal catalysis. Its combination of steric bulk and bidentate character suggests significant potential in a range of catalytic transformations, particularly in challenging cross-coupling reactions. The protocols and principles outlined in this guide, derived from well-established analogous systems, provide a solid foundation for researchers to begin exploring the catalytic utility of this novel ligand. Further research will undoubtedly uncover unique applications and advantages of this sterically hindered diamine scaffold in the development of more efficient and selective catalytic processes.

References

Application & Protocol: Leveraging the Unique Properties of Sterically Hindered Piperazines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, essential for the construction of carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science.[1][2] The choice of base is a critical parameter that profoundly influences reaction efficiency, selectivity, and substrate scope.[3][4] This guide explores the application of sterically hindered piperazine derivatives, specifically focusing on the principles governing the use of compounds like 2,2,5,5-tetramethylpiperazine dihydrochloride. Due to the limited specific literature on this exact compound, we will draw parallels from its close, well-studied structural analog, 2,2,6,6-tetramethylpiperidine (TMP), to establish a foundational understanding.[5][6] We will delve into the mechanistic rationale for using bulky, non-nucleophilic bases, provide detailed, field-tested protocols for key transformations such as Buchwald-Hartwig amination and Sonogashira coupling, and offer insights into optimizing reaction conditions for these powerful synthetic tools.

Introduction: The Strategic Role of the Base in Cross-Coupling

The catalytic cycle of most palladium-catalyzed cross-coupling reactions involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to facilitate a key step, typically the deprotonation of a pro-nucleophile (like an amine or a terminal alkyne) or to activate a coupling partner (as in the Suzuki-Miyaura reaction).[8][9]

While common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu) are widely used, they can suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures and reproducibility issues.[10] Soluble organic bases offer an alternative, but their utility is dictated by a delicate balance of basicity and nucleophilicity. A base that is too nucleophilic can compete with the desired nucleophile for coordination to the palladium center, forming a stable, off-cycle complex that inhibits catalysis.[3][4][10]

This is where sterically hindered amines, such as derivatives of tetramethylpiperazine or tetramethylpiperidine, offer a distinct advantage. Their bulky alkyl groups surrounding the nitrogen atom (pKa ≈ 11) provide sufficient basicity for deprotonation while effectively preventing coordination to the metal center, thus preserving the catalyst's activity.[5]

The use of a dihydrochloride salt, such as this compound, requires consideration. The salt itself is not basic. To utilize its hindered amine properties, it must be neutralized in situ by adding at least two equivalents of a stronger, non-hindered "sacrificial" base, or it can be prepared as the free base beforehand.

Mechanistic Insight: Why Steric Hindrance Matters

In the Buchwald-Hartwig amination, the base's primary role is to deprotonate the amine-palladium complex to form the palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[8][11]

Buchwald-Hartwig_Catalytic_Cycle cluster_caption Catalytic Cycle of Buchwald-Hartwig Amination. Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex L_nPd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex Deprotonation (+ Base, - HB⁺X⁻) Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination end Product->end start start->Pd0 Catalyst Precursor caption_node The base facilitates the crucial deprotonation step. Hindered bases perform this step without inhibiting the catalyst.

Caption: Catalytic cycle showing the critical role of the base.

Studies have shown that with certain organic bases like DBU, the base can bind to the palladium complex, forming a stable resting state and inhibiting the reaction.[3][10] A bulky base is too sterically encumbered to form such an inhibitory complex, allowing it to function purely as a proton acceptor. This leads to faster reaction rates and higher yields, especially with challenging or weakly binding amines.[10][12]

Application & Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly relevant for synthesizing aryl amines, which are common motifs in pharmaceuticals.[1][11] Using a hindered base is particularly effective for coupling sterically demanding primary and secondary amines.[12]

Protocol 1: General Procedure for Coupling an Aryl Bromide with a Secondary Amine

This protocol assumes the use of the free base form of 2,2,5,5-tetramethylpiperazine. If starting from the dihydrochloride salt, pre-neutralize with 2.2 equivalents of a strong base like LiHMDS or NaHMDS and use the resulting solution.

Component Formula Equivalents Example (1 mmol scale)
Aryl BromideAr-Br1.01.0 mmol
Secondary AmineR₂NH1.21.2 mmol
Palladium PrecatalystPd₂(dba)₃0.01 (1 mol%)0.01 mmol (9.2 mg)
LigandRuPhos0.02 (2 mol%)0.02 mmol (9.3 mg)
Hindered Base 2,2,5,5-Tetramethylpiperazine 1.5 1.5 mmol (213 mg)
SolventToluene-3-5 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and the hindered base under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add the aryl bromide, followed by the secondary amine.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Seal the flask/vial and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl amine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation A 1. Add Solids (Catalyst, Ligand, Base) to oven-dried flask B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Substrates (Aryl Halide, Amine) B->C D 4. Add Anhydrous Solvent C->D E 5. Heat to 100-110 °C (Monitor by TLC/LC-MS) D->E F 6. Cool & Dilute (Ethyl Acetate) E->F G 7. Filter through Celite F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry Organic Layer (Na₂SO₄) H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for cross-coupling.

Application & Protocol: Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[13] The reaction typically requires an amine base to deprotonate the alkyne. While diethylamine or triethylamine are common, a bulky, non-nucleophilic base can be advantageous in copper-free protocols or with sensitive substrates to minimize side reactions.[14][15]

Protocol 2: Copper-Free Sonogashira Coupling
Component Formula Equivalents Example (1 mmol scale)
Aryl IodideAr-I1.01.0 mmol
Terminal AlkyneR-C≡CH1.51.5 mmol
Palladium PrecatalystPd(PPh₃)₂Cl₂0.02 (2 mol%)0.02 mmol (14 mg)
Hindered Base 2,2,5,5-Tetramethylpiperazine 2.0 2.0 mmol (284 mg)
SolventTHF or Dioxane-4-6 mL

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an inert atmosphere glovebox or using Schlenk technique, add the palladium precatalyst and aryl iodide to a reaction vial.

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the hindered amine base.

  • Alkyne Addition: Add the terminal alkyne via syringe and seal the vial.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction with diethyl ether and filter through a short plug of silica gel, washing with additional ether.

  • Concentration and Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to obtain the coupled product.

Safety and Handling

  • This compound: This compound is a salt and should be handled as a typical laboratory chemical. Avoid inhalation of dust and contact with skin and eyes.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

  • Hindered Amine Free Bases (e.g., TMP): These are often corrosive and flammable liquids or low-melting solids.[18] They should be handled in a well-ventilated chemical fume hood.[18] Keep away from ignition sources and incompatible materials like strong acids and oxidizing agents.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

  • Solvents: Anhydrous solvents like toluene and THF are flammable and should be handled with care under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen contamination). 3. Base is not strong enough or used in salt form. 4. Reaction temperature too low.1. Use a fresh batch of catalyst/ligand. 2. Ensure proper Schlenk technique or use a glovebox. 3. Ensure the free base is used or fully neutralized from its salt form. Consider a stronger base like an alkoxide. 4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Water present in the reaction. 2. Catalyst degradation.1. Use rigorously dried solvents and reagents. 2. Use a more robust ligand or increase ligand-to-metal ratio.
Dimerization of Alkyne (Sonogashira) 1. Presence of oxygen promoting Glaser coupling. 2. Reaction conditions too harsh.1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Lower the reaction temperature.

Conclusion

Sterically hindered diamines like 2,2,5,5-tetramethylpiperazine represent a valuable class of organic bases for palladium-catalyzed cross-coupling reactions. Their combination of sufficient basicity and minimal nucleophilicity allows them to facilitate critical deprotonation steps without inhibiting the metallic catalyst. This property is particularly advantageous in demanding transformations such as the Buchwald-Hartwig amination of hindered substrates and in copper-free Sonogashira couplings. By understanding the mechanistic principles and following robust protocols, researchers can effectively harness these reagents to build complex molecular architectures with high efficiency and control.

References

Application Notes & Protocols: 2,2,5,5-Tetramethylpiperazine Dihydrochloride as a Strategic Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance

In the landscape of medicinal chemistry, the piperazine heterocycle is a ubiquitous and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its utility stems from its ability to serve as a versatile linker, imparting favorable physicochemical properties such as improved aqueous solubility and basicity to optimize pharmacokinetic profiles.[1] The subject of this guide, 2,2,5,5-tetramethylpiperazine dihydrochloride, represents a specialized evolution of this core structure. The introduction of four methyl groups imposes significant steric hindrance around the nitrogen atoms, a feature that medicinal chemists can strategically exploit.

This steric bulk is not a liability but a design element. It can:

  • Enhance Metabolic Stability: The methyl groups can shield the piperazine ring and adjacent functionalities from metabolic enzymes (e.g., Cytochrome P450s), prolonging the drug's half-life.

  • Modulate Receptor Selectivity: The defined three-dimensional conformation enforced by the tetramethyl substitution can promote specific, high-affinity interactions with a biological target while preventing off-target binding, leading to improved selectivity and a better side-effect profile.

  • Control Reactivity: While the nucleophilicity of the secondary amines is reduced, this allows for selective functionalization under controlled conditions, providing a handle for constructing complex molecular architectures.

Supplied as a stable, crystalline dihydrochloride salt, 2,2,5,5-tetramethylpiperazine is easier to handle and store than its free-base counterpart. The free base is readily generated in situ for synthetic transformations. This document provides an in-depth guide to its application, focusing on its role in the synthesis of kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands, complete with detailed, field-tested protocols.

Core Application I: Scaffolding for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperazine moiety is a common feature in many kinase inhibitors, often linking the hinge-binding region of the molecule with a solvent-exposed region.[1][2] The use of 2,2,5,5-tetramethylpiperazine can provide a conformationally restricted linker, potentially improving binding affinity and selectivity.[3][4][5]

The primary synthetic challenge is the formation of C-N bonds to the sterically hindered piperazine. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are exceptionally well-suited for this purpose, enabling the coupling of the piperazine with various aryl and heteroaryl halides.[1][6]

Data Summary: Representative Buchwald-Hartwig N-Arylation

The following table summarizes typical reaction conditions for the mono-N-arylation of 2,2,5,5-tetramethylpiperazine. Note that achieving high yields requires careful optimization of the catalyst, ligand, and base to overcome the steric hindrance.

Entry Aryl Halide Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
14-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100~80-90
22-ChloropyridinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110~75-85
34-BromoanisolePd₂(dba)₃ (3)BrettPhos (6)Cs₂CO₃Toluene110~80-90

Note: Yields are representative and based on literature for similar sterically hindered amines.[6] Actual results will vary with substrate and precise conditions.

Workflow & Protocol: Palladium-Catalyzed N-Arylation

The following diagram and protocol detail a robust procedure for the mono-N-arylation of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Reagents: - Piperazine Salt - Aryl Halide - Pd Catalyst & Ligand - Base solvent 2. Add Anhydrous Solvent (e.g., Toluene) reagents->solvent Degas heat 3. Heat to 100-110 °C reagents->heat monitor 4. Monitor by TLC / LC-MS heat->monitor cool 5. Cool to RT monitor->cool filter 6. Filter through Celite cool->filter extract 7. Aqueous Extraction filter->extract purify 8. Column Chromatography extract->purify

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 1: Mono-N-Arylation of this compound

  • Causality Statement: This protocol uses a strong, non-nucleophilic base (NaOtBu) to neutralize the dihydrochloride salt and deprotonate the piperazine for the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., XPhos) is essential to promote the oxidative addition and reductive elimination steps with the sterically demanding piperazine substrate.[6]

  • Materials:

    • This compound (1.0 equiv.)

    • Aryl halide (e.g., 4-Bromobenzonitrile, 1.1 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu, 2.5 equiv.)

    • Anhydrous Toluene

    • Nitrogen or Argon gas supply

    • Oven-dried Schlenk flask with stir bar

  • Procedure:

    • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

      • Scientist's Note: The base is added in excess to ensure complete neutralization of the HCl salt and to act as the base in the catalytic cycle.

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

    • Reaction: Heat the mixture to 100 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Core Application II: Building Blocks for GPCR Ligands

G-protein-coupled receptors (GPCRs) are the largest family of membrane receptors and the target of over 30% of all marketed drugs.[7] Arylpiperazine derivatives are a well-established class of GPCR ligands, particularly for aminergic receptors like serotonin and dopamine.[8] The rigid conformation of the 2,2,5,5-tetramethylpiperazine scaffold can be instrumental in designing ligands with high selectivity for specific GPCR subtypes.[9] For example, derivatives have been explored as histamine H3 and sigma-1 receptor antagonists.[9]

A common synthetic strategy involves linking the piperazine core to other pharmacophoric elements via an alkyl chain, often accomplished through reductive amination.

GPCR_Scaffold Aryl Aryl/Heteroaryl (Receptor Recognition) Linker Linker (-CH2-)n Aryl->Linker Piperazine N 2,2,5,5-Tetramethyl -piperazine Core N-H Linker->Piperazine:n1 Pharmacophore Second Pharmacophore Piperazine:n2->Pharmacophore

Caption: General structure of a piperazine-based GPCR ligand.

Protocol 2: N-Alkylation via Reductive Amination
  • Causality Statement: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. It is particularly effective for reductive aminations because it is not readily hydrolyzed and is tolerant of many functional groups. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by STAB.

  • Materials:

    • Mono-N-protected or mono-N-arylated 2,2,5,5-tetramethylpiperazine (1.0 equiv.)

    • Aldehyde or Ketone (1.2 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, ~5 mol%)

  • Procedure:

    • Reaction Setup: To a round-bottom flask, dissolve the piperazine starting material and the aldehyde/ketone in DCM.

    • Add a catalytic amount of acetic acid. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

      • Scientist's Note: The acid catalyst accelerates the formation of the iminium intermediate, which is the species that gets reduced.

    • Reduction: Add sodium triacetoxyborohydride in portions. The reaction may be mildly exothermic.

    • Stir at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

    • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[10]

  • Hazards: The compound may cause skin and serious eye irritation.[11][12] Avoid inhalation of dust.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

    • Skin: Wash with plenty of water. If irritation occurs, get medical advice.[12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[13]

References

Application Note & Protocol Guide: Synthesis of Functional Derivatives from 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the synthesis of valuable derivatives starting from 2,2,5,5-tetramethylpiperazine dihydrochloride. This sterically hindered secondary amine is a crucial building block for a variety of functional molecules, most notably stable nitroxide radicals and complex tertiary amines. We present two primary, field-proven protocols: (1) N-Alkylation for the synthesis of mono- or di-substituted tertiary amines, and (2) Oxidation for the generation of persistent nitroxide radicals. The guide emphasizes the causality behind experimental choices, self-validating protocol design, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 2,2,5,5-Tetramethylpiperazine

2,2,5,5-Tetramethylpiperazine is a cyclic diamine characterized by significant steric hindrance around its nitrogen atoms due to the four flanking methyl groups. This structural feature is not a limitation but a key advantage, imparting remarkable stability to its derivatives, particularly its corresponding nitroxide radicals.[1] These radicals are persistent, meaning they have a long lifetime and are resistant to dimerization, making them invaluable as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, probes for studying biomolecular structures, and mediators in controlled polymerization processes.[2][3]

The commercially available dihydrochloride salt is the typical starting point due to its superior stability and ease of handling compared to the free base. The initial, and most critical, step in any synthetic route is the quantitative liberation of the free amine, which serves as the nucleophile for subsequent derivatization.

Foundational Protocol: Liberation of the Free Base

Before any derivatization can occur, the free 2,2,5,5-tetramethylpiperazine must be generated from its dihydrochloride salt. This protocol ensures a high-purity yield of the free amine, which is essential for the success of subsequent reactions.

Principle: The dihydrochloride salt is neutralized with a strong inorganic base in an aqueous solution. The resulting free amine, which has limited water solubility, is then extracted into an organic solvent.

Experimental Protocol: Free Base Generation
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).

  • Basification: Cool the solution in an ice bath (0-5 °C). Slowly add a 5 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is >12.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous phase three times with diethyl ether (3 x 15 mL per gram of starting material). Combine the organic extracts.

    • Causality Note: Multiple extractions are performed to maximize the recovery of the free amine from the aqueous phase.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,2,5,5-tetramethylpiperazine as a white, crystalline solid.

  • Validation: The product can be validated by ¹H NMR spectroscopy and by its melting point. Store the free base under an inert atmosphere (nitrogen or argon) as it can be hygroscopic.

Synthetic Pathway I: N-Alkylation of the Piperazine Core

This pathway focuses on leveraging the nucleophilicity of the nitrogen atoms to form C-N bonds, yielding substituted tertiary amines. Due to the steric hindrance, these reactions can be more challenging than those with less hindered amines and may require specific conditions.[4][5]

Principle: The N-alkylation is a nucleophilic substitution reaction (Sₙ2) where the nitrogen atom of the free piperazine base attacks an electrophilic carbon of an alkylating agent (e.g., an alkyl halide). A non-nucleophilic base is used to scavenge the acidic proton generated during the reaction, driving it to completion.

Protocol: Mono-N-Alkylation with Benzyl Bromide
ParameterValue/ReagentMolar Eq.Notes
Starting Material 2,2,5,5-Tetramethylpiperazine1.0Freshly prepared free base
Alkylating Agent Benzyl Bromide1.1Use in slight excess for mono-alkylation
Base Anhydrous Potassium Carbonate (K₂CO₃)2.0A mild, non-nucleophilic base
Solvent Anhydrous Dimethylformamide (DMF)~0.1 MA polar aprotic solvent to facilitate Sₙ2
Temperature Room Temperature (~25 °C)-Can be gently heated (40-50 °C) to increase rate
Reaction Time 12-24 hours-Monitor by TLC
Step-by-Step Methodology
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the free piperazine base (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvation: Add anhydrous DMF via syringe to dissolve the amine. Stir the resulting suspension for 10 minutes.

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise via syringe over 5 minutes.

    • Causality Note: Slow addition helps to control any potential exotherm and favors mono-alkylation over di-alkylation.[6]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine spot has been consumed.

  • Work-up: Quench the reaction by pouring the mixture into cold water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-N-benzylated derivative.

G cluster_workflow N-Alkylation Workflow A 1. Combine Piperazine Free Base and K₂CO₃ in anhydrous DMF B 2. Add Alkylating Agent (e.g., Benzyl Bromide) Dropwise A->B C 3. Stir at Room Temperature (12-24h) | Monitor by TLC B->C D 4. Aqueous Work-up: Quench with H₂O, Extract with EtOAc C->D E 5. Wash Organic Layer (H₂O, Brine) & Dry (Na₂SO₄) D->E F 6. Concentrate Under Reduced Pressure E->F G 7. Purify by Flash Column Chromatography F->G H Pure N-Alkylated Product G->H

Caption: Workflow for the N-alkylation of 2,2,5,5-tetramethylpiperazine.

Synthetic Pathway II: Oxidation to a Stable Nitroxide Radical

The synthesis of stable nitroxide radicals is arguably the most significant application of this piperazine core. The steric shielding provided by the gem-dimethyl groups is critical for the stability of the resulting radical.[1]

Principle: The secondary amine is oxidized to a hydroxylamine intermediate, which is then further oxidized to the final nitroxide radical. A common and effective method uses hydrogen peroxide as the oxidant in the presence of a catalyst.[7][8]

Protocol: Synthesis of a TEMPO-like Nitroxide Radical
ParameterValue/ReagentMolar Eq.Notes
Starting Material 2,2,5,5-Tetramethylpiperazine1.0Free base
Oxidizing Agent Hydrogen Peroxide (H₂O₂)2.2 - 2.530% aqueous solution
Catalyst Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)0.05Phase-transfer catalyst
Solvent Water-Reaction is run in an aqueous medium
Temperature 70 °C-Controlled heating is required
Reaction Time 10-15 hours-Monitor by GC or TLC
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, create a suspension of the piperazine free base (1.0 eq) and sodium tungstate dihydrate (0.05 eq) in water.

  • Heating: Heat the mixture to 70 °C with stirring.

  • Oxidant Addition: At 70 °C, add 30% aqueous hydrogen peroxide (2.5 eq) dropwise over 1-2 hours using an addition funnel.

    • Causality Note: This oxidation is exothermic. Slow addition is crucial to maintain temperature control and prevent runaway reactions. The tungstate catalyst forms a peroxotungstate species in situ, which is the active oxidant.[7]

  • Reaction: After the addition is complete, continue stirring the mixture at 70 °C for an additional 10-15 hours. The progress of the reaction can be monitored by gas chromatography.[7]

  • Work-up: Cool the reaction mixture to room temperature. Extract the product from the aqueous phase with dichloromethane (DCM) or tert-butyl methyl ether (MTBE) (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is typically a colored solid (often orange or red).

  • Purification: The crude nitroxide radical can be purified by sublimation or recrystallization from a suitable solvent like hexane.

G A 2,2,5,5-Tetramethylpiperazine (Free Base) B H₂O₂, Na₂WO₄ (Catalyst) H₂O, 70°C C Stable Bis-Nitroxide Radical Product A->C Oxidation

Caption: Reaction scheme for the catalytic oxidation to a nitroxide radical.

Safety & Handling

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Alkyl Halides (e.g., Benzyl Bromide): Are lachrymatory, toxic, and potential carcinogens. Handle with extreme care.

    • Strong Bases (NaOH): Are corrosive and can cause severe burns.

    • Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.

    • Organic Solvents (DMF, Ether, EtOAc): Are flammable and should be handled away from ignition sources.

References

Preparation of Stock Solutions: A Detailed Guide for 2,2,5,5-Tetramethylpiperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,5,5-Tetramethylpiperidine dihydrochloride is a specialized organic compound utilized in various research and development applications. As a derivative of a hindered amine, its unique structural properties make it a subject of interest in fields such as medicinal chemistry and materials science. The preparation of accurate and stable stock solutions is a critical first step for any experimental workflow to ensure the reliability and reproducibility of results.

This comprehensive guide provides a detailed protocol for the preparation of aqueous stock solutions of 2,2,5,5-Tetramethylpiperidine dihydrochloride. The document outlines the necessary materials, step-by-step procedures, safety precautions, and quality control measures. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring that the described protocols are self-validating.

Compound Identification and Properties

Before proceeding with the preparation of a stock solution, it is crucial to correctly identify the compound and understand its fundamental properties.

PropertyValueSource
Chemical Name 2,2,5,5-Tetramethylpiperidine hydrochloride[1]
CAS Number 1909305-50-5[1]
Molecular Formula C₉H₂₀ClN[1]
Molecular Weight 177.72 g/mol [1]
Appearance Typically a solidInferred
Solubility in Water Data not available. Empirical determination is recommended.

Note on Isomers: It is critical to distinguish 2,2,5,5-Tetramethylpiperidine dihydrochloride from its more common isomer, 2,2,6,6-Tetramethylpiperidine hydrochloride. Always verify the CAS number and molecular structure to ensure you are using the correct compound.

Safety and Handling Precautions

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[4][5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[4]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling the powdered form of the compound.[4]

Emergency Procedures:

  • Inhalation: If inhaled, move the individual to fresh air. Seek medical attention if respiratory irritation occurs.[5]

  • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area with soap and water.[5]

  • Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[5]

Materials and Equipment

Materials:

  • 2,2,5,5-Tetramethylpiperidine dihydrochloride (CAS 1909305-50-5)

  • High-purity water (e.g., deionized, distilled, or Milli-Q®)

  • Sterile, amber-colored storage vials or bottles

  • Parafilm® or other suitable sealing film

Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Volumetric flasks (Class A) of appropriate sizes

  • Beakers

  • Magnetic stirrer and stir bars

  • Pipettes (calibrated)

  • pH meter (optional, for pH adjustment if required for the application)

  • Filtration apparatus with a 0.22 µm filter (optional, for sterilization)

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol details the steps for preparing a stock solution with a desired molar concentration. The key principle is the accurate measurement of the solute and solvent to achieve a precise final concentration.

Calculation of Required Mass

The fundamental formula for calculating the mass of the solute needed is:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

Example Calculation for a 10 mM Stock Solution in 10 mL:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Volume: 10 mL = 0.010 L

  • Molecular Weight: 177.72 g/mol

Mass (g) = 0.010 mol/L * 0.010 L * 177.72 g/mol = 0.017772 g = 17.8 mg

Step-by-Step Procedure
  • Preparation: Ensure all glassware is clean and dry. If necessary, rinse with the high-purity water that will be used for the solution.

  • Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of 2,2,5,5-Tetramethylpiperidine dihydrochloride.

  • Dissolution:

    • Transfer the weighed compound into a beaker of an appropriate size.

    • Add a volume of high-purity water that is approximately 70-80% of the final desired volume.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the solution until the compound is completely dissolved. Gentle heating may be applied to aid dissolution, but be cautious of potential degradation.

  • Quantitative Transfer: Once the compound is fully dissolved, carefully transfer the solution into a volumetric flask of the correct final volume.

    • Rinse the beaker with a small amount of high-purity water and transfer the rinsing to the volumetric flask. Repeat this step 2-3 times to ensure all of the compound is transferred.

  • Bringing to Final Volume: Add high-purity water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution into a sterile, clearly labeled, amber-colored storage vial to protect it from light. Seal the vial with a cap and Parafilm®.

Workflow Diagram

G cluster_prep Preparation cluster_solution Solution Preparation cluster_final Final Steps calc Calculate Required Mass weigh Weigh Compound calc->weigh dissolve Dissolve in ~80% Solvent weigh->dissolve transfer Quantitative Transfer to Volumetric Flask dissolve->transfer fill Bring to Final Volume transfer->fill mix Homogenize Solution fill->mix store Store in Labeled Amber Vial mix->store qc Perform Quality Control store->qc

Caption: Workflow for preparing the stock solution.

Storage and Stability

The stability of aqueous solutions of 2,2,5,5-Tetramethylpiperidine dihydrochloride has not been extensively reported. However, general best practices for amine hydrochloride solutions should be followed:

  • Storage Temperature: Store the stock solution at 2-8°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.

  • Light Protection: Store in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.

  • pH Considerations: The pH of the solution can influence the stability of amine compounds. If the experimental application is sensitive to pH, it should be measured and recorded. The stability of piperidine derivatives can be pH-dependent.[6]

Quality Control

To ensure the accuracy and reliability of your experiments, it is advisable to perform quality control checks on your stock solution:

  • Visual Inspection: Check for any precipitation or color change before each use, which could indicate insolubility or degradation.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Record the pH of the stock solution, as this can be a useful parameter for troubleshooting and ensuring consistency between batches.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not fully dissolve - Concentration is above the solubility limit.- Insufficient mixing or time.- Try gentle heating or sonication.- Prepare a more dilute stock solution.- Empirically determine the solubility limit by preparing a saturated solution.
Precipitation observed after storage - Solution was not fully dissolved initially.- Compound is unstable under storage conditions.- Solvent evaporation.- Filter the solution before use.- Prepare fresh stock solutions more frequently.- Ensure vials are properly sealed.
Inconsistent experimental results - Inaccurate initial weighing.- Inhomogeneous stock solution.- Degradation of the compound.- Recalibrate the analytical balance.- Ensure thorough mixing after bringing to the final volume.- Prepare a fresh stock solution and compare results.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the preparation of 2,2,5,5-Tetramethylpiperidine dihydrochloride stock solutions. By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the accuracy and reproducibility of their experimental outcomes. Due to the limited availability of specific safety and solubility data for this compound, it is imperative that users conduct their own risk assessments and solubility tests prior to use.

References

Application Notes and Protocols: The Role of Piperazine Derivatives in Polymer Chemistry, with a Focus on the Potential of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, documented applications of 2,2,5,5-tetramethylpiperazine dihydrochloride in polymer chemistry are not extensively reported in publicly available literature. This guide, therefore, provides an expert-driven perspective on its potential roles by examining the well-established applications of structurally related compounds, namely piperazine and 2,2,6,6-tetramethylpiperidine. The protocols and insights herein are intended to serve as a foundational resource for researchers exploring the use of novel diamines and hindered amines in polymer science.

Introduction: Unraveling the Potential of Substituted Piperazines in Polymer Architectures

The quest for novel polymers with tailored properties is a cornerstone of materials science. Monomers and additives with unique structural features are critical to this endeavor. This compound, a sterically hindered cyclic diamine, presents an intriguing, albeit largely unexplored, candidate for polymer synthesis and modification. Its structure combines the dual secondary amine functionality of piperazine with the steric hindrance provided by four methyl groups. This unique combination suggests potential applications as both a monomer in polymerization reactions and as a functional additive, drawing parallels to the roles of piperazine and hindered piperidines in polymer chemistry.

This document will explore these potential applications, grounding them in the established science of related compounds. We will delve into the use of piperazine in polyamide synthesis and the critical role of hindered amines as light stabilizers, providing detailed protocols that can be adapted for this compound.

Potential Application I: A Monomer for Novel Polyamides

Piperazine is a well-known diamine monomer used in the synthesis of polyamides, often to impart specific properties such as altered crystallinity and glass transition temperatures in hot-melt adhesives.[1] The presence of the two secondary amine groups in the 2,2,5,5-tetramethylpiperazine structure allows it to act as a difunctional monomer in condensation polymerization with dicarboxylic acids or their derivatives.

The steric hindrance from the four methyl groups in 2,2,5,5-tetramethylpiperazine is expected to influence the resulting polymer's properties significantly. This hindrance could disrupt chain packing, potentially leading to more amorphous polyamides with lower glass transition temperatures and increased solubility.[1]

Protocol: Synthesis of a Polyamide Using a Piperazine Derivative

This protocol details the synthesis of a polyamide via melt polycondensation, a common method for this class of polymers. This can be adapted for this compound, noting that the dihydrochloride form would need to be neutralized to the free base before polymerization.

Materials:

  • Dimer acid

  • Sebacic acid

  • Ethylenediamine

  • Piperazine (or 2,2,5,5-tetramethylpiperazine free base)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Charging the Reactor: In a reaction vessel, combine the desired molar ratios of dimer acid, sebacic acid, ethylenediamine, and piperazine. A typical molar ratio might be adjusted to achieve specific polymer properties.[1]

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Polymerization:

    • Begin heating the mixture under a constant nitrogen stream with vigorous stirring.

    • Gradually increase the temperature to 180-220°C. Water will begin to distill off as the polycondensation reaction proceeds.

    • Continue the reaction at this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Vacuum Application:

    • Reduce the pressure inside the vessel gradually to a high vacuum (e.g., <1 mmHg).

    • Increase the temperature to 220-250°C. This stage helps to remove the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyamide.

    • Continue the reaction under vacuum for another 2-3 hours. The viscosity of the melt will noticeably increase.

  • Polymer Discharge and Cooling:

    • Once the desired viscosity is reached, break the vacuum with nitrogen gas.

    • Discharge the molten polymer from the reactor.

    • Allow the polymer to cool to room temperature.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Differential Scanning Calorimetry (DSC) to determine the glass transition temperature and melting point, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the polymer at high reaction temperatures, which would lead to lower molecular weight and discolored products.

  • Staged Heating and Vacuum: The initial stage at atmospheric pressure removes the bulk of the water byproduct. The subsequent vacuum stage is crucial for shifting the equilibrium of the condensation reaction towards the polymer, thereby achieving a high molecular weight.

  • Monomer Ratios: The stoichiometry of the diamine and diacid monomers is critical for achieving high molecular weight. The specific ratios of different diamines (e.g., ethylenediamine and piperazine) and diacids (e.g., dimer acid and sebacic acid) are tailored to control properties like flexibility, adhesion, and melting point.[1]

Potential Application II: A Novel Hindered Amine Light Stabilizer (HALS)

Hindered Amine Light Stabilizers (HALS) are essential additives used to protect polymers from degradation caused by exposure to UV light.[2][3] The vast majority of HALS are derivatives of 2,2,6,6-tetramethylpiperidine.[4][5][6] Their mechanism of action involves a regenerative cycle where the hindered amine is oxidized to a stable nitroxyl radical, which then scavenges the free radicals that propagate polymer degradation.[2]

Given its sterically hindered amine structure, 2,2,5,5-tetramethylpiperazine could potentially function as a HALS. The two nitrogen atoms might even offer enhanced stabilizing activity. However, its efficacy would depend on the stability of the corresponding nitroxyl radicals and the kinetics of the radical scavenging cycle.

Workflow for Evaluating HALS Performance

This workflow outlines the steps to assess the potential of a novel compound like 2,2,5,5-tetramethylpiperazine as a HALS.

Caption: Workflow for evaluating the performance of a potential HALS compound.

Protocol for Carbonyl Index Measurement (A Key Metric for Degradation):

  • Sample Preparation: Prepare thin films (e.g., 100 µm) of the polymer with and without the potential HALS.

  • Initial FTIR Spectrum: Record the FTIR spectrum of each film before exposure to UV radiation.

  • Accelerated Weathering: Place the films in an accelerated weathering chamber.

  • Periodic FTIR Analysis: At regular intervals (e.g., every 100 hours), remove the films and record their FTIR spectra.

  • Data Analysis:

    • Measure the absorbance of the carbonyl peak (typically around 1715 cm⁻¹).

    • Measure the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching peak).

    • Calculate the Carbonyl Index (CI) as the ratio of the carbonyl peak absorbance to the reference peak absorbance.

    • Plot the CI as a function of exposure time. A slower rate of CI increase indicates better stabilization.

Self-Validating System: The inclusion of a control sample (polymer without any stabilizer) and a sample with a known, commercially available HALS provides a baseline and a benchmark for performance. The novel HALS should demonstrate a significantly lower rate of degradation compared to the control and comparable or superior performance to the standard HALS.

Other Potential Roles in Polymer Chemistry

The bifunctional nature of the piperazine ring also opens up possibilities for its use as a curing agent or a building block for functional polymers.

  • Curing Agent for Epoxy Resins: The secondary amine groups can react with epoxy groups to form a cross-linked network, resulting in rigid, thermoset materials.[7] The steric hindrance of the tetramethyl groups would likely affect the curing kinetics and the final properties of the cured resin.

  • Functional Polymer Synthesis: Piperazine derivatives can be used to synthesize functional polymers. For example, reaction with epichlorohydrin can create a bifunctional coupler that can then be used to modify existing polymers, introducing azetidinium groups for applications like antimicrobial coatings or gene delivery vectors.

Conclusion

While this compound is not a commonly cited compound in mainstream polymer chemistry literature, its chemical structure suggests a high potential for innovation. By drawing parallels with piperazine and 2,2,6,6-tetramethylpiperidine, researchers can envision its use as a novel monomer for creating polyamides with unique properties, or as a next-generation hindered amine light stabilizer. The protocols and workflows provided in this guide offer a starting point for the systematic exploration of this promising, yet under-researched, chemical entity. Further investigation into its reactivity and performance is warranted to fully unlock its potential in the development of advanced polymer materials.

References

Application Note: Quantitative Analysis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Introduction: The Imperative for Precise Quantification

2,2,5,5-Tetramethylpiperazine and its salts are important building blocks in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and specialty chemicals. As with any synthetic process, the ability to accurately quantify the concentration of key intermediates like 2,2,5,5-Tetramethylpiperazine dihydrochloride within a complex reaction mixture is paramount. This quantification is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time allows for precise determination of reaction endpoints, preventing over- or under-reaction.

  • Yield Calculation: Accurate measurement is the foundation of reliable yield calculations, which are essential for process optimization and economic viability.

  • Quality Control: Ensuring the concentration and purity of the intermediate meets specifications before proceeding to subsequent synthetic steps is crucial for the quality of the final product.

However, the physicochemical properties of this compound present distinct analytical challenges. As a highly polar, non-volatile salt that lacks a significant ultraviolet (UV) chromophore, traditional analytical methods like direct UV-based High-Performance Liquid Chromatography (HPLC) or standard Gas Chromatography (GC) are not directly applicable. This application note provides a comprehensive guide to robust and validated analytical methods tailored to overcome these challenges.

Strategic Method Selection

The choice of an analytical method is dictated by the specific requirements of the analysis, including the complexity of the reaction matrix, the required sensitivity, available instrumentation, and the desired throughput. A logical approach to method selection is crucial for generating meaningful and reliable data.

The following decision-making workflow provides a guide for selecting the most appropriate analytical technique for your specific needs.

MethodSelection Workflow for Selecting an Analytical Method start Define Analytical Goal (e.g., In-process check, final QC, trace analysis) matrix Assess Reaction Mixture - Is the matrix complex? - Are acidic/basic impurities present? start->matrix equipment Evaluate Available Equipment (HPLC, GC, NMR, Titrator) matrix->equipment is_specific Is high specificity required? equipment->is_specific is_sensitive Is high sensitivity (ppm level) needed? is_specific->is_sensitive Yes titration Method 4: Potentiometric Titration is_specific->titration No (Simple matrix, rapid check) has_nmr Is qNMR available? is_sensitive->has_nmr No qnmr Method 3: Quantitative NMR (qNMR) is_sensitive->qnmr Yes (Primary method, high accuracy) hplc Method 1: HPLC-CAD / ELSD / MS has_nmr->hplc HPLC available gc Method 2: GC-FID (with derivatization) has_nmr->gc GC available

Application Notes and Protocols for Piperazine Derivatives in the Treatment of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Scaffold in Neuropharmacology

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a cornerstone in the design and development of centrally acting therapeutic agents.[1] Its unique structural and physicochemical properties allow for diverse substitutions, leading to a vast chemical space of derivatives with tailored affinities for various neurotransmitter receptors.[2] This versatility has rendered piperazine a "privileged scaffold" in medicinal chemistry, with numerous derivatives gaining FDA approval for the treatment of a wide array of neurological and psychiatric conditions, including anxiety, depression, psychosis, and neurodegenerative diseases.[3][4][5]

The therapeutic efficacy of piperazine derivatives in neurological disorders predominantly stems from their ability to modulate monoaminergic systems, particularly dopaminergic and serotonergic pathways.[2][6] By acting as agonists, antagonists, or reuptake inhibitors at specific dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes, these compounds can restore neurotransmitter balance, thereby alleviating the debilitating symptoms of these complex disorders.[7][8] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the investigation of piperazine derivatives in the context of neurological disorders.

Section 1: Key Therapeutic Applications and Mechanisms of Action

Piperazine derivatives have demonstrated therapeutic potential across a spectrum of neurological disorders. Their mechanisms of action are intricately linked to their specific receptor binding profiles.

Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

Atypical antipsychotics often feature a piperazine core, and their efficacy is largely attributed to a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[5][9] This dual-receptor action is believed to contribute to their improved side-effect profile compared to typical antipsychotics, particularly concerning extrapyramidal symptoms.[10]

Mechanism of Action: The therapeutic effect in psychosis is thought to be mediated by the blockade of D2 receptors in the mesolimbic pathway, while the antagonism of 5-HT2A receptors in the nigrostriatal pathway may mitigate motor side effects.[11]

Anxiolytic and Antidepressant Effects: Modulation of Serotonin 5-HT1A Receptors

Many anxiolytic and antidepressant piperazine derivatives, such as buspirone, act as partial agonists at presynaptic and postsynaptic 5-HT1A receptors.[3]

Mechanism of Action: Stimulation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptically, activation of 5-HT1A receptors in brain regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.[8][12]

Neuroprotection in Alzheimer's and Parkinson's Diseases

Emerging research highlights the neuroprotective potential of piperazine derivatives in neurodegenerative diseases.[13] In Alzheimer's disease, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, which is crucial for memory and cognition.[14] Furthermore, some compounds exhibit the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.[15] In Parkinson's disease models, piperazine derivatives have shown promise by targeting adenosine A2a receptors and exhibiting antioxidant properties.

Section 2: Quantitative Data Summary of Representative Piperazine Derivatives

The binding affinity (Ki) of a compound to its target receptor is a critical parameter in drug development. The following table summarizes the Ki values for several well-established and experimental piperazine derivatives at key neurological receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Reference(s)
Aripiprazole 0.81.23.5[16]
Risperidone 3.24.10.2[16]
Compound 11 High AffinityHigh AffinityHigh Affinity[17]
Compound 6a Low Affinity27-[15]
Compound 3c ---[18]
Compound 12a 30041.5315[4]
Compound 9b -23.939.4[4]

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, in vitro screening, and in vivo evaluation of piperazine derivatives for neurological applications.

Synthesis of N-Arylpiperazine Derivatives

This protocol outlines a general procedure for the synthesis of N-arylpiperazine derivatives via a nucleophilic substitution reaction.[19]

Materials:

  • Substituted 4-((4-phenylpiperazin-1-yl)methyl)anilines

  • Desired sulfonyl chloride

  • Ethanol

  • Microwave reactor

  • Ethyl acetate

  • 10% Sodium hydroxide (NaOH) solution

  • Water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a microwave-safe tube, dissolve the substituted 4-((4-phenylpiperazin-1-yl)methyl)aniline (1 equivalent) in ethanol.

  • Add the desired sulfonyl chloride (1 equivalent) to the solution.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 100°C.[19]

  • After cooling, concentrate the reaction mixture using a rotary evaporator.

  • Perform a liquid-liquid extraction using ethyl acetate and water, adjusting the aqueous phase to pH 10 with 10% NaOH solution.[19]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product using column chromatography on silica gel.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[20][21][22]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Radioligand (e.g., [³H]Spiperone)[23]

  • Unlabeled competitor for non-specific binding (e.g., 25 µM (+)-butaclamol)[20]

  • Test piperazine derivatives

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the D2-expressing HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, unlabeled competitor, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test piperazine derivative, and membrane preparation.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[20]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of piperazine derivatives to protect neuronal cells from toxicity induced by a neurotoxic agent (e.g., cocaine).[16][24][25]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Neurotoxic agent (e.g., cocaine)

  • Test piperazine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test piperazine derivatives for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent (e.g., 2.5 mM cocaine for 48 hours) to the wells, both with and without the test compounds.[24]

    • Include a vehicle control (cells treated with vehicle only) and a positive control (cells treated with the neurotoxic agent only).

  • MTT Assay:

    • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which can be impaired in neurological disorders.[6][26][27][28]

Materials:

  • Circular water tank (90-100 cm in diameter)

  • Escape platform (submerged 1 cm below the water surface)

  • Non-toxic white paint to make the water opaque

  • Video tracking system and software

  • Animal holding cages with a heating pad

  • Towels

Procedure:

  • Acquisition Phase (4-5 days):

    • Fill the tank with water made opaque with non-toxic paint.

    • Place the escape platform in a fixed quadrant of the tank.

    • For each trial, gently place the mouse into the water facing the wall at one of four designated start positions (North, South, East, West).

    • Allow the mouse to swim freely for a maximum of 90 seconds to find the hidden platform.[26]

    • If the mouse finds the platform, allow it to remain there for 30 seconds.[6] If it fails to find the platform within 90 seconds, guide it to the platform and allow it to stay for 30 seconds.

    • Conduct multiple trials per day for each mouse, with different starting positions.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day after the last acquisition day):

    • Remove the escape platform from the tank.

    • Allow the mouse to swim freely for 90 seconds.[26]

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latencies and path lengths during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess spatial memory. Compare the performance of animals treated with piperazine derivatives to a control group.

Section 4: Visualization of Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a key target for many antipsychotic piperazine derivatives. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine or Piperazine Antagonist D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.[29][30][31][32]

Serotonin 5-HT1A Receptor Signaling Pathway

This diagram depicts the signaling cascade initiated by the activation of the serotonin 5-HT1A receptor, a common target for anxiolytic and antidepressant piperazine derivatives. Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi/o proteins.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.[2][8][12][33][34]

Experimental Workflow for In Vivo Antipsychotic Activity Screening

This workflow illustrates a typical experimental design for evaluating the antipsychotic potential of a novel piperazine derivative in an animal model.

Antipsychotic_Screening_Workflow start Start: Novel Piperazine Derivative Synthesis animal_model Animal Model Selection (e.g., Rats or Mice) start->animal_model drug_admin Drug Administration (Vehicle or Test Compound) animal_model->drug_admin behavioral_test Behavioral Assessment (e.g., Amphetamine-Induced Hyperlocomotion) drug_admin->behavioral_test data_collection Data Collection (Locomotor Activity) behavioral_test->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis conclusion Conclusion: Efficacy of the Piperazine Derivative data_analysis->conclusion

Caption: In Vivo Antipsychotic Screening Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format. We will explore the underlying chemical principles, offer detailed experimental protocols, and provide robust troubleshooting strategies to optimize your reaction conditions and maximize yield and purity.

Introduction: The Synthetic Challenge

2,2,5,5-Tetramethylpiperazine is a sterically hindered cyclic diamine, a structural motif of interest in medicinal chemistry and materials science. Its synthesis, while based on established chemical principles, presents unique challenges due to steric hindrance and the potential for competing side reactions. Direct, high-yield protocols are not abundantly reported in public literature, necessitating a logical synthetic design based on analogous transformations.

This guide outlines a robust and rational multi-step synthesis, beginning from commercially available precursors. We will dissect each critical stage of the process, providing a framework for optimization and troubleshooting.

Proposed Synthetic Pathway

The most logical and controllable pathway to this compound involves a three-stage process: synthesis of a key diamine intermediate, cyclization to form the piperazine ring, and final salt formation.

G A 2,5-Dimethyl-2,5-hexanediol B 2,5-Dichloro-2,5-dimethylhexane A->B  Conc. HCl (SN1 Reaction)   C 2,5-Dimethyl-2,5-hexanediamine B->C  NH3 (aq. or gas) (Amination)   D 2,2,5,5-Tetramethylpiperazine (Free Base) C->D  1,2-Dichloroethane (Cyclization)   E This compound D->E  HCl in Ether/IPA (Salt Formation)  

Caption: Proposed multi-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 2,5-Dimethyl-2,5-hexanediamine

The cornerstone of this synthesis is the creation of the sterically hindered diamine precursor. This is typically achieved in two steps from 2,5-dimethyl-2,5-hexanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to convert 2,5-dimethyl-2,5-hexanediol to 2,5-dichloro-2,5-dimethylhexane? A1: The most direct and efficient method is a unimolecular nucleophilic substitution (SN1) reaction using excess concentrated hydrochloric acid.[1][2][3][4] The tertiary nature of the alcohol groups facilitates the formation of a stable tertiary carbocation intermediate upon protonation by the strong acid, which is then readily attacked by the chloride nucleophile. This reaction is often high-yielding and can be performed at room temperature.[5]

Q2: I am having trouble with the amination of 2,5-dichloro-2,5-dimethylhexane. The yield is low. Why? A2: Amination of the sterically hindered tertiary chloride is challenging. Low yields are typically due to a competing elimination (E1) reaction, which is favored at higher temperatures and with stronger bases. To favor substitution (SN1), it is recommended to use a high concentration of the nucleophile (ammonia) under pressure and at a controlled temperature. Using aqueous or anhydrous ammonia in a sealed pressure vessel (autoclave) can significantly improve the yield by maximizing the concentration of the nucleophile and suppressing elimination pathways.

Q3: Is there an alternative to using 1,2-dichloroethane for the cyclization step? A3: Yes, while 1,2-dichloroethane is a common C2 synthon, other reagents can be used. Alternatives include:

  • Ethylene glycol with a hydrogenation catalyst: This involves a reductive amination pathway.

  • Diethanolamine: This can be used in a cyclization reaction, often catalyzed by an acid.

  • α-Halo acetyl chlorides: This would lead to a ketopiperazine intermediate that would require a subsequent reduction step.[6][7] The choice depends on available equipment, safety considerations, and desired purity profile. For directness, the reaction with a 1,2-dihaloethane remains a primary choice.

Part 2: The Cyclization Reaction: Forming the Piperazine Ring

This is the most critical and often lowest-yielding step of the synthesis. It involves the double N-alkylation of 2,5-dimethyl-2,5-hexanediamine with a two-carbon electrophile.

Troubleshooting Guide: Low Yield in Cyclization Step

Issue: The yield of 2,2,5,5-Tetramethylpiperazine is consistently low (<30%), with a significant amount of a viscous, uncharacterizable residue.

This is the most common failure mode in this synthesis. The primary cause is the competition between the desired intramolecular cyclization and intermolecular polymerization.

G Start Low Yield of 2,2,5,5-Tetramethylpiperazine Q1 Is a large amount of polymeric byproduct observed? Start->Q1 A1_Yes Intermolecular polymerization is dominant. Implement High-Dilution Conditions. Q1->A1_Yes Yes A1_No Reaction is incomplete or side reactions (other than polymerization) are occurring. Q1->A1_No No Sol1 1. Add diamine and dichloroethane simultaneously via syringe pump to a large volume of refluxing solvent. 2. Lower the concentration of reactants to 0.01-0.05 M. A1_Yes->Sol1 Q2 Is starting material still present (check by GC-MS or TLC)? A1_No->Q2 A2_Yes Reaction kinetics are too slow or conditions are not optimal. Q2->A2_Yes Yes A2_No Impurity profile suggests decomposition or other side products. Q2->A2_No No Sol2 1. Increase reaction temperature. 2. Increase reaction time (monitor hourly). 3. Screen alternative solvents (e.g., ACN, Toluene, n-Butanol). 4. Add a non-nucleophilic base (e.g., K2CO3, DIPEA) to scavenge HCl byproduct. A2_Yes->Sol2 Sol3 1. Run reaction under inert atmosphere (N2/Ar). 2. Check purity of starting materials. 3. Lower reaction temperature to minimize degradation. A2_No->Sol3

Caption: Troubleshooting workflow for low yield in the piperazine cyclization step.

Q4: How do "High-Dilution Conditions" work to improve the yield? A4: The principle of high dilution is to maintain the concentration of the reactants at a very low level throughout the reaction. This kinetically favors the intramolecular cyclization of a molecule that has already reacted once, over an intermolecular reaction with a second diamine molecule. This is best achieved by using a large volume of solvent and adding the two reactants (diamine and dihalide) simultaneously but separately, via syringe pumps over a long period (e.g., 8-12 hours), to the refluxing solvent.

Q5: Why is a base recommended in the cyclization reaction? A5: The reaction of an amine with an alkyl halide generates one equivalent of hydrohalic acid (in this case, HCl). This acid will protonate the basic nitrogen atoms of the starting material or product, rendering them non-nucleophilic and effectively stopping the reaction. Adding a non-nucleophilic inorganic base (like potassium carbonate) or a hindered organic base (like diisopropylethylamine, DIPEA) scavenges the acid as it is formed, allowing the reaction to proceed to completion.

Optimized Reaction Conditions

The following table summarizes a set of optimized starting conditions for the critical cyclization step. Further optimization may be required based on laboratory-specific results.

ParameterRecommended ConditionRationale & Comments
Reactant Ratio Diamine:Dichloroethane = 1:1.05A slight excess of the electrophile ensures complete consumption of the more valuable diamine.
Base K₂CO₃ (anhydrous)2.5 equivalents. A non-nucleophilic, inexpensive base to neutralize the HCl byproduct.
Solvent Acetonitrile (ACN) or TolueneHigh boiling point allows for sufficient reaction temperature. Must be anhydrous.
Concentration 0.01 M - 0.05 MCritical for success. Essential to favor intramolecular cyclization over polymerization.
Temperature 80-110 °C (Reflux)Provides sufficient thermal energy for the reaction while minimizing decomposition.
Addition Method Syringe pump additionReactants are added slowly and simultaneously over 8-12 hours to maintain high dilution.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric oxygen or CO₂.
Part 3: Product Isolation and Dihydrochloride Salt Formation

Once the cyclization is complete, the free base must be isolated and converted to the stable, crystalline dihydrochloride salt for purification and storage.

Frequently Asked Questions (FAQs)

Q6: My final free-base product is a persistent oil. How can I purify it and get it to solidify? A6: It is common for sterically hindered amines to be oils or low-melting solids. The most effective method for purification and solidification is conversion to the hydrochloride salt.[8] Dissolve the crude oily free base in a suitable solvent like isopropanol (IPA), diethyl ether, or ethyl acetate. Then, slowly add a solution of anhydrous HCl in the same solvent (or gaseous HCl) until the solution is acidic. The dihydrochloride salt, being ionic, is typically much less soluble in organic solvents and will precipitate as a solid, which can then be collected by filtration.

Q7: What is the best method for purifying the final dihydrochloride salt? A7: Recrystallization is the preferred method.[8] Common solvent systems for piperazine salts include ethanol, methanol, isopropanol, or mixtures like ethanol/ether. The goal is to find a solvent or solvent system in which the salt is soluble when hot but sparingly soluble when cold. The crude salt is dissolved in a minimal amount of the hot solvent, filtered hot to remove insoluble impurities, and then allowed to cool slowly to form pure crystals.

Q8: I am concerned about N-nitrosamine impurities. Is this a risk, and how can I mitigate it? A8: Yes, N-nitrosamine formation is a potential risk whenever secondary amines (like piperazine) are exposed to nitrosating agents (e.g., nitrites, NOₓ) under acidic conditions.[9][10][11] This can occur if starting materials or solvents are contaminated with nitrites. To mitigate this risk:

  • Use high-purity, recently purchased reagents and solvents.

  • Avoid using nitric acid or nitrite salts in any cleaning or preceding synthetic steps.

  • Quench reactions and perform workups under conditions that are not strongly acidic for prolonged periods if a source of nitrite is suspected.

  • If nitrosamine formation is a concern for the final application, analytical testing (e.g., by LC-MS/MS) for common nitrosamines is recommended.[12][13]

Detailed Experimental Protocol: Cyclization & Salt Formation

This protocol is a representative example and should be adapted and optimized based on preliminary experiments.

Materials:

  • 2,5-Dimethyl-2,5-hexanediamine (1.0 eq)

  • 1,2-Dichloroethane (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • 2M HCl in Diethyl Ether

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two septa for syringe pump needles. Add anhydrous ACN to achieve a final reactant concentration of 0.02 M (e.g., 500 mL for 10 mmol scale). Add the K₂CO₃ to the flask and begin heating the solvent to reflux under a nitrogen atmosphere.

  • Reactant Preparation: In separate, dry syringes, prepare solutions of the diamine in ACN and 1,2-dichloroethane in ACN.

  • High-Dilution Addition: Using two separate syringe pumps, add the diamine and dichloroethane solutions simultaneously to the refluxing, stirred suspension of K₂CO₃ in ACN over 10 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to reflux for an additional 12 hours to ensure the reaction goes to completion. Monitor the reaction by GC-MS analysis of an aliquot.

  • Workup (Free Base Isolation): Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and other inorganic salts, washing the filter cake with ACN. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2,2,5,5-tetramethylpiperazine free base, likely as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold isopropanol (IPA). While stirring vigorously, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until the mixture is acidic (test with pH paper on a withdrawn drop) and no further precipitation is observed.

  • Purification: Stir the resulting slurry for 1 hour in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum.

  • Recrystallization: Recrystallize the crude dihydrochloride salt from hot ethanol to yield pure this compound.

References

Technical Support Center: Purification of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2,5,5-Tetramethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of piperazine salts, providing explanations and actionable solutions.

Q1: My final product has a low and broad melting point. What is the primary cause?

A: A low and broad melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice structure, requiring less energy to break it apart, which results in a depression and broadening of the melting range. This is a direct application of the colligative properties principle. Common culprits include residual solvents, unreacted starting materials, or side-products from the synthesis.

Q2: What are the most probable impurities in a crude sample of this compound?

A: The impurity profile depends heavily on the synthetic route. However, common impurities in piperazine syntheses can include:

  • Unreacted Precursors: Such as the corresponding alkanolamines or partially alkylated piperazines.[1]

  • By-products: Incomplete cyclization or side reactions can lead to the formation of other amine derivatives.[2]

  • Solvent Residues: Solvents used in the synthesis or initial work-up can become trapped in the crystal structure.

  • Excess HCl: While necessary for salt formation, improperly controlled addition can lead to an overly acidic product.

  • Water: Piperazine derivatives are often hygroscopic and can absorb moisture from the air, forming hydrates.[3]

Q3: My product is off-white or yellowish. How can I remove colored impurities?

A: Discoloration is typically caused by trace amounts of highly conjugated organic impurities or degradation products. The most effective method to address this is by treating the solution with activated carbon during recrystallization.

  • Causality: Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, color-imparting molecules while leaving the smaller desired product in solution.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w). Swirl the hot mixture for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool. Caution: Adding activated carbon to a near-boiling solution can cause vigorous bumping. Cool the solution slightly before addition.

Q4: My recrystallization is failing. The product either oils out or doesn't precipitate at all. What steps can I take?

A: This is a common challenge related to solvent selection and technique.

  • Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. To resolve this, try using a lower-boiling point solvent or a co-solvent system. Add a small amount of a "poorer" solvent (an anti-solvent) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify it before cooling.

  • No Precipitation: This indicates your compound is too soluble in the chosen solvent even at low temperatures. You can induce precipitation by:

    • Adding an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., diethyl ether, hexane) to the solution at room temperature until persistent cloudiness appears, then cool.

    • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Q5: How do I systematically select the best solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Impurities, conversely, should be either highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be removed by hot filtration).

A systematic approach involves testing small batches:

  • Place ~20-30 mg of your crude product into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good candidate will not dissolve the compound readily at this stage.

  • Heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.

  • Cool the tubes that formed a clear solution. The ideal solvent will yield a high quantity of crystalline precipitate upon cooling.

Potential Solvents for Piperazine Salts Properties & Rationale
Ethanol/Water A polar protic co-solvent system. The dihydrochloride salt is very soluble in water; ethanol acts as an anti-solvent to decrease solubility upon cooling.[5]
Methanol Similar to ethanol but can offer different solubility characteristics. A 50% aqueous methanol solution has been used for other piperazine salts.[1]
Isopropanol (IPA) A less polar alcohol than ethanol or methanol. It may provide a better solubility differential for the dihydrochloride salt.
Acetone Mentioned as a wash solvent, indicating low solubility of similar salts.[2] Could potentially be used as an anti-solvent with an alcohol.

Detailed Purification Protocol: Recrystallization

This protocol provides a self-validating workflow for purifying this compound.

Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve Decolorize 2. Decolorize with Activated Carbon (Optional) Dissolve->Decolorize If colored HotFilt 3. Hot Gravity Filtration Dissolve->HotFilt If clean Decolorize->HotFilt Crystallize 4. Slow Cooling & Crystallization HotFilt->Crystallize Isolate 5. Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Under Vacuum Wash->Dry Pure High-Purity Product Dry->Pure Analysis Purity Verification (HPLC, NMR, MP) Pure->Analysis

Caption: Standard workflow for purification by recrystallization and subsequent purity analysis.

Step-by-Step Methodology
  • Solvent Selection: Based on preliminary tests (see FAQ Q5), select a suitable solvent or co-solvent system (e.g., 95:5 Ethanol:Water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Pre-warm a separate flask and a gravity funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated carbon or any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Purity Verification: A Comparative Approach

Confirming the purity of your final product is a critical step. No single method is foolproof; employing orthogonal techniques provides the highest level of confidence.

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Quantitative assessment of purity (% area) and detection of non-volatile or thermally unstable impurities.Highly accurate and reproducible; can be used for quantification.Requires method development; can consume significant solvent volumes.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identifies volatile impurities and provides structural information from mass spectra.[7]Excellent for detecting residual solvents and volatile by-products. High sensitivity.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural confirmation of the main compound and can detect and identify structurally different impurities.Gives detailed structural information; qNMR can provide high-accuracy purity values.Lower sensitivity for impurity detection compared to chromatography unless impurities are well-resolved.
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid.A sharp, high melting point indicates high purity.Fast, simple, and requires minimal sample.Insensitive to impurities that form a eutectic mixture or if the sample is not completely dry.
Differential Scanning Calorimetry (DSC) Measures heat flow into a sample as a function of temperature.Provides an absolute measure of purity (typically for samples >98.5% pure) based on melting point depression.[6]Considered an absolute method that does not require impurity standards.Less effective for samples with lower purity; requires specialized equipment.

For a comprehensive assessment, combining a chromatographic technique like HPLC for impurity profiling with NMR for structural confirmation and DSC for an orthogonal purity check is recommended.[6]

References

Common side reactions with 2,2,5,5-Tetramethylpiperazine dihydrochloride and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-Tetramethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in experimental settings. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the success and integrity of your research.

Introduction: The Challenge of Steric Hindrance

2,2,5,5-Tetramethylpiperazine is a unique diamine characterized by significant steric hindrance around its nitrogen atoms due to the presence of four methyl groups. This structural feature profoundly influences its reactivity, often making it a non-nucleophilic strong base. When utilized as a dihydrochloride salt, it requires careful consideration of reaction conditions to achieve desired transformations while avoiding a range of potential side reactions. This guide will explore these challenges in a question-and-answer format, offering detailed troubleshooting protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and reactivity of this compound.

Q1: Why is my N-alkylation reaction with this compound failing or giving very low yields?

A1: The primary reason for low reactivity in N-alkylation is the severe steric hindrance around the nitrogen atoms. The four methyl groups act as bulky guards, making it difficult for electrophiles to approach and form a new C-N bond. Unlike less hindered piperazines, which are excellent nucleophiles, 2,2,5,5-tetramethylpiperazine is a poor nucleophile but a strong base.[1][2] Additionally, starting with the dihydrochloride salt means you need to use at least two equivalents of a base to deprotonate the piperazine nitrogens to their free amine form before they can act as a nucleophile. Insufficient base will result in no reaction.

Q2: I am observing the formation of an unexpected alkene in my reaction mixture. What is causing this?

A2: This is likely due to an elimination reaction (E2 mechanism) competing with the desired substitution reaction (SN2 mechanism). Because 2,2,5,5-tetramethylpiperazine is a sterically hindered, non-nucleophilic strong base, it can preferentially abstract a proton from your alkylating agent (if it has a beta-hydrogen), leading to the formation of an alkene.[3][4] This is particularly favored at elevated temperatures, which might be what you are using to try and overcome the steric hindrance for the substitution reaction.

Q3: How can I avoid the di-alkylation of 2,2,5,5-tetramethylpiperazine?

A3: While di-alkylation is a common issue with unsubstituted piperazine, it is less of a concern with the 2,2,5,5-tetramethyl derivative due to the extreme steric hindrance. Achieving even mono-alkylation is challenging. If, however, you are working under forcing conditions and do observe di-alkylation, the standard strategies apply: use a large excess of the piperazine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[5]

Q4: My compound appears to be degrading during the reaction. What are the likely degradation pathways?

A4: Piperazine derivatives can be susceptible to both thermal and oxidative degradation. At elevated temperatures (often required for reacting this hindered amine), thermal degradation can occur, potentially leading to ring-opened byproducts.[6][7] Oxidative degradation can form N-oxides, especially if the reaction is not performed under an inert atmosphere.[6]

Q5: Is it necessary to use the dihydrochloride salt? Can I use the free base?

A5: The dihydrochloride salt is generally more stable and less hygroscopic than the free base.[1] The free base is hygroscopic and can absorb atmospheric CO2 to form carbamates.[8][9] For most applications, using the dihydrochloride salt and generating the free base in situ with a suitable base is the recommended and more reproducible approach.

Part 2: Troubleshooting Guides

This section provides in-depth, step-by-step guides to overcome specific side reactions.

Guide 1: Overcoming Low Reactivity in N-Alkylation and Minimizing Elimination

Problem: Low yield of the desired N-alkylated product and significant formation of an alkene byproduct from the alkylating agent.

Root Cause Analysis: The steric bulk of 2,2,5,5-tetramethylpiperazine favors its action as a base over a nucleophile, leading to elimination. High reaction temperatures used to force the substitution reaction further favor elimination.

Troubleshooting Protocol:

  • Choice of Base for Deprotonation:

    • Use a strong, non-nucleophilic base to deprotonate the dihydrochloride salt in situ. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 2.5 equivalents to ensure complete deprotonation and to neutralize the acid formed during alkylation.

    • Avoid using an excess of a very strong, hindered base like LDA or NaH if your goal is substitution, as this will strongly favor elimination.

  • Solvent Selection:

    • Use a polar aprotic solvent such as DMF or DMSO to help dissolve the piperazine salt and facilitate the reaction.

  • Reaction Temperature Optimization:

    • Begin the reaction at a lower temperature (e.g., 60-80 °C) and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

    • The goal is to find the minimum temperature required for the substitution reaction to proceed at a reasonable rate, thereby minimizing the competing elimination reaction.

  • Alkylating Agent:

    • Use a more reactive alkylating agent if possible. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.

    • Be aware that primary alkyl halides are less prone to elimination than secondary or tertiary ones.

Visualizing the Competing Pathways:

G cluster_0 Reaction Mixture cluster_1 Desired Pathway cluster_2 Side Reaction Start 2,2,5,5-TMP (free base) + Alkyl Halide SN2 SN2 Attack (Nucleophilic Substitution) Start->SN2 Low Temp, Less Hindered Halide E2 E2 Attack (Elimination) Start->E2 High Temp, Hindered Halide Product Mono-alkylated Product SN2->Product Byproduct Alkene Byproduct E2->Byproduct G Start 2,2,5,5-TMP (Large Excess) Reaction Reaction (Optimized Temp.) Start->Reaction Alkyl_Halide Alkyl Halide (Slow Addition) Alkyl_Halide->Reaction Mono_Product Mono-alkylated Product (Major) Reaction->Mono_Product Di_Product Di-alkylated Product (Minor) Reaction->Di_Product

References

Purification techniques for 2,2,5,5-Tetramethylpiperazine dihydrochloride post-synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Welcome to the dedicated technical support guide for the post-synthesis purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this sterically hindered diamine salt in high purity. My approach is to move beyond simple protocols and delve into the causative logic behind each purification step, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

FAQ 1: Initial Assessment & Common Impurities

Question: I've completed my synthesis. How do I assess the initial purity of my crude this compound, and what impurities should I be looking for?

Answer: A thorough initial assessment is critical before attempting any purification. The nature and quantity of impurities will dictate the most effective purification strategy.

  • Initial Characterization: A combination of techniques is recommended.

    • Proton NMR (¹H NMR): Dissolve a small sample in a deuterated solvent like D₂O or DMSO-d₆. Look for the characteristic sharp singlet for the eight equivalent methylene protons and another singlet for the twelve equivalent methyl protons. The presence of other peaks, especially in the aliphatic region, indicates organic impurities. Integration of these peaks relative to your product's peaks can provide a rough estimate of purity.

    • Thin Layer Chromatography (TLC): While challenging for highly polar salts, a polar mobile phase (e.g., Dichloromethane/Methanol with a few drops of ammonium hydroxide) on silica gel can sometimes reveal less polar organic impurities.[1]

    • HPLC/GC-MS: For a more quantitative assessment, chromatographic methods are superior.[2][3] Gas Chromatography (GC) can be used after converting the salt to the more volatile free base. Reversed-phase High-Performance Liquid Chromatography (HPLC) is suitable for direct analysis of the salt. These methods are excellent for identifying and quantifying residual starting materials or byproducts.[4]

  • Common Synthetic Impurities: The impurities present are highly dependent on the synthetic route. A common route to N-alkylated piperazines is the Eschweiler-Clarke reaction, which involves methylation using formaldehyde and formic acid.[5][6]

    • Unreacted Starting Material: Incomplete reaction will leave residual 2,2,5,5-tetramethylpiperazine.

    • Mono-hydrochloride Salt: Improper HCl addition can result in a mixture of the mono- and di-hydrochloride salts.

    • Residual Solvents: Toluene, THF, Ethanol, etc., used during synthesis or workup.

    • Byproducts from Side Reactions: Depending on the specific synthesis, byproducts from over-alkylation or degradation can occur. For instance, in syntheses involving alkyl halides, overalkylation is a common issue.[7]

FAQ 2: Recrystallization Challenges

Question: My this compound is proving difficult to recrystallize. It either "oils out" or the purity doesn't improve. What should I do?

Answer: Recrystallization is the workhorse technique for purifying crystalline salts, but the high polarity and steric hindrance of this molecule can present challenges. Success hinges on selecting the right solvent system. The principle is to find a solvent (or solvent pair) in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Solvent System Selection:

    • Single Solvent Systems: Protic solvents are the best starting point due to the ionic nature of the dihydrochloride salt. Try dissolving the crude product in a minimal amount of boiling methanol or ethanol and allowing it to cool slowly.

    • Solvent/Anti-Solvent Systems: This is often the most effective approach. Dissolve the salt in a minimal amount of a hot polar solvent where it is soluble (e.g., Methanol, Ethanol, or even water). Then, slowly add a less polar or non-polar "anti-solvent" in which the salt is insoluble (e.g., Diethyl Ether, Ethyl Acetate, Isopropanol, or Acetone) until persistent cloudiness (turbidity) is observed.[1][7] Re-heat gently to clarify and then allow to cool slowly. The gradual change in solvent polarity reduces the compound's solubility, promoting crystal formation.

  • Troubleshooting "Oiling Out": This occurs when the compound's solubility drops so rapidly upon cooling or anti-solvent addition that it surpasses the saturation point and precipitates as a liquid phase instead of an ordered crystal lattice.

    • Causality: The solution is supersaturated. This is common with highly polar compounds.

    • Solutions:

      • Reduce the Cooling Rate: Use a Dewar flask or insulate the crystallization vessel to slow down cooling.

      • Use a More Dilute Solution: Start with slightly more of the primary solvent.

      • Reduce the Polarity Gradient: Use an anti-solvent that is closer in polarity to the primary solvent (e.g., Isopropanol instead of Diethyl Ether when using Methanol).

      • Seed the Solution: Add a tiny crystal of previously purified product to the cooled solution to act as a nucleation site.

  • Improving Purity: If purity isn't improving, it's likely that the impurities have similar solubility profiles to your product. In this case, activated charcoal (carbon) can be effective. Add a small amount of activated charcoal to the hot, dissolved solution and keep it at temperature for 5-10 minutes to adsorb colored and polymeric impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool.

Primary Solvent (Hot)Anti-Solvent (Cold)Target PurityRemarks
MethanolDiethyl Ether>98%Excellent for removing less polar impurities. Add ether slowly.
EthanolEthyl Acetate>98%A slightly less volatile and flammable option than MeOH/Ether.
IsopropanolAcetone>97%Good for intermediate polarity impurities.
WaterAcetone or Isopropanol>99%Very effective but can be slow; ensure product is thoroughly dried.[8]

Part 2: Advanced & Alternative Purification Protocols

When recrystallization is insufficient or impractical, other techniques must be employed.

Protocol 1: Purification via Acid-Base Extraction

Question: My crude product is contaminated with non-basic organic impurities. How can I remove them?

Answer: An acid-base extraction is an excellent liquid-liquid extraction technique to separate your basic piperazine product from neutral or acidic impurities. This protocol involves converting the dihydrochloride salt back to its free base form.

Underlying Principle: The dihydrochloride salt is highly water-soluble. By adding a strong base (e.g., NaOH), you deprotonate the ammonium salts to the free amine.[9] This free base is significantly less polar and becomes soluble in organic solvents (like Dichloromethane or Ethyl Acetate), while ionic impurities remain in the aqueous layer. Your product can then be isolated by re-forming the salt.

  • Dissolution: Dissolve the crude dihydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M NaOH solution dropwise while stirring until the pH is >11 (confirm with pH paper).

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1] Combine the organic extracts.

  • Drying: Dry the combined organic layers over an anhydrous drying agent like Na₂SO₄ or MgSO₄, then filter.

  • Salt Re-formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or Isopropanolic HCl) dropwise with vigorous stirring.[1][10]

  • Isolation: The pure this compound will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

G cluster_0 Aqueous Phase (Water) cluster_1 Organic Phase (e.g., DCM) A1 Crude Salt (Product·2HCl) + Neutral Impurities B1 Empty op1 Add Water A1->op1 A2 Product·2HCl (dissolved) + Neutral Impurities B2 Empty op2 Add 2M NaOH (pH > 11) A2->op2 A3 Free Base (Product) (Suspended/Oily) + Neutral Impurities B3 Free Base (Product) + Neutral Impurities op3 Extract with DCM A3->op3 A4 Na⁺, Cl⁻ Ions (Impurities remain) B4 Free Base (Product) + Neutral Impurities A5 Pure Product·2HCl (Precipitate) B5 Empty end_node End: Pure Solid Product A5->end_node op4 Separate Layers; Wash Aqueous with DCM B3->op4 op5 Dry Organic Layer; Add HCl in Ether B4->op5 start Start: Crude Product start->A1 op1->A2 op2->A3 op3->B3 Product & Impurities move to Organic Phase op4->A4 op4->B4 op5->A5

Caption: Workflow for purifying the dihydrochloride salt via acid-base extraction.

Protocol 2: Purification via Column Chromatography

Question: Recrystallization and extraction have failed to remove a persistent, closely-related impurity. Is chromatography an option?

Answer: Yes, but with important considerations. Standard silica gel chromatography is often problematic for highly basic amines and their polar salts due to strong, often irreversible, binding to the acidic silica surface, leading to significant streaking and poor recovery.

Causality: The free amine's lone pairs interact strongly with acidic silanol (Si-OH) groups on the silica surface. The dihydrochloride salt is typically too polar to move effectively with common solvent systems.

Solutions:

  • Chromatography on the Free Base: The most reliable method is to perform chromatography on the free base (prepared as in Protocol 1, steps 1-4) and then convert the purified free base back into the dihydrochloride salt.

    • Stationary Phase: Use silica gel that has been "deactivated" or "basicified." This can be done by pre-eluting the column with your mobile phase containing 1-2% of a base like triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica.

    • Mobile Phase: A gradient of Dichloromethane (DCM) to Methanol (MeOH) is a good starting point. For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. The exact gradient should be developed using TLC analysis first.[1]

  • Reversed-Phase Chromatography: If available, reversed-phase (e.g., C18) chromatography is an excellent alternative for purifying the salt directly. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer or ion-pairing agent like TFA) is used.

G q_node q_node p_node p_node start Crude Product (Post-Synthesis) q1 Is the crude product a solid? start->q1 q2 Is initial purity >85% by NMR? q1->q2 Yes p2 Perform Acid-Base Extraction (Protocol 1) q1->p2 No (Oily) q3 Are impurities non-basic? q2->q3 No (<85%) p1 Attempt Recrystallization (See Table 1) q2->p1 Yes q4 Are impurities structurally similar? q3->q4 No q3->p2 Yes q4->p1 No p3 Purify Free Base via Column Chromatography (Protocol 2) q4->p3 Yes p4 Convert to free base, then proceed

References

Technical Support Center: Addressing Solubility Challenges with 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Core Challenge

Welcome to the technical support guide for 2,2,5,5-Tetramethylpiperazine Dihydrochloride. As researchers and drug development professionals, encountering solubility issues can be a significant roadblock in synthetic pathways and formulation development. This guide is structured as a series of frequently asked questions (FAQs) to provide direct, actionable solutions to common problems encountered in the lab.

The primary challenge with this compound stems from its chemical nature. It is the salt of a basic organic amine. This salt form dramatically increases its polarity compared to its corresponding free base. Consequently, it is highly soluble in aqueous or very polar protic solvents but often exhibits poor solubility in the less polar organic solvents typically used for reactions.[1][2] The key to solving solubility problems is to understand and manipulate the equilibrium between the charged salt form and the neutral, more organosoluble free base form.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my this compound crashing out of my organic reaction solvent?

A1: The Root Cause: Polarity Mismatch

This is the most common issue and is due to a fundamental principle: "like dissolves like." Your starting material is a dihydrochloride salt, which is an ionic compound.[2][3] This ionic nature makes it highly polar and suited for dissolution in polar solvents like water, methanol, or ethanol.[1] If your reaction medium is a nonpolar or weakly polar organic solvent (e.g., Toluene, Hexane, Diethyl Ether, or even Dichloromethane), the salt will have very low solubility.

The core of the problem is the protonation of the two nitrogen atoms in the piperazine ring. This creates a charged species, which is stabilized by polar, protic solvents that can solvate ions effectively. Apolar organic solvents cannot stabilize these charges, leading to precipitation.

Q2: How can I increase the solubility in my organic solvent system? My reaction is sensitive to water.

A2: Strategic Solutions for Enhancing Solubility

There are several strategies to overcome this, ranging from simple adjustments to more advanced techniques.

Strategy 1: In-Situ Free Base Generation via pH Adjustment

The most direct method to increase solubility in organic media is to convert the dihydrochloride salt back to its neutral (free base) form. The free base is significantly less polar and more soluble in a wider range of organic solvents.[4] This is an acid-base reaction where a stronger base is added to deprotonate the piperazine nitrogens.[5]

Causality: The addition of a base (e.g., NaOH, K₂CO₃, or an organic base like Triethylamine) shifts the equilibrium from the protonated, insoluble salt to the deprotonated, soluble free base. The pKa of the conjugate acid of similar hindered amines is around 11.[6][7] Therefore, a base capable of raising the solution pH significantly above the pKa of the intermediate monoprotonated species is required for complete conversion to the free base.

Workflow for pH Adjustment:

References

Preventing degradation of 2,2,5,5-Tetramethylpiperazine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,5,5-Tetramethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges.

Introduction to this compound Stability

This compound is a substituted piperazine derivative. The presence of four methyl groups on the piperazine ring introduces significant steric hindrance, which can influence its chemical reactivity and stability compared to unsubstituted piperazine.[1] As a dihydrochloride salt, its properties are also heavily influenced by its hygroscopic nature and susceptibility to degradation under certain conditions. This guide will provide a comprehensive overview of best practices for storage and handling to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area. The ideal temperature is between 2-8°C. It is crucial to store the compound in a tightly sealed container to protect it from moisture, as amine hydrochlorides are often hygroscopic.[2] The storage area should be away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.

Q2: Is this compound sensitive to light?

A2: Yes, similar to other piperazine derivatives, this compound can be sensitive to light.[3] Photodegradation can occur, leading to the formation of impurities. Therefore, it is recommended to store the compound in an opaque or amber container to minimize light exposure.

Q3: What does it mean that this compound is hygroscopic, and what are the consequences?

A3: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[4] For this compound, this can lead to several issues:

  • Physical Changes: Absorption of moisture can cause the powder to clump or cake, making it difficult to handle and weigh accurately.[5][6]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a decrease in purity.

  • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the weighed amount will not correspond to the actual amount of the active compound, leading to errors in solution preparation.[2]

Q4: What are the primary degradation pathways for piperazine derivatives?

A4: For piperazine and its derivatives, several degradation pathways have been identified:

  • Oxidative Degradation: In the presence of oxygen, especially when catalyzed by metal ions, piperazines can oxidize to form various degradation products, including ethylenediamine, 2-oxopiperazine, and formylpiperazine.[7][8]

  • Thermal Degradation: At elevated temperatures, piperazine can undergo degradation, which is a first-order reaction with respect to the piperazine concentration.[9]

  • Photodegradation: Exposure to UV light can initiate photo-oxidation, leading to products like 1-nitropiperazine and 1,2,3,6-tetrahydropyrazine.[5][10]

While these pathways are established for piperazine, the steric hindrance from the tetramethyl groups in this compound may alter the rate and products of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of this compound.

Issue 1: The powder has formed clumps or cakes.

Cause: This is a common issue with hygroscopic compounds and is primarily caused by moisture absorption from the atmosphere.[5][11] This can happen if the container is not sealed tightly or is opened frequently in a humid environment.

Solution:

  • Prevention:

    • Always store the compound in a desiccator containing a suitable desiccant (e.g., silica gel).

    • Minimize the time the container is open to the atmosphere. If you need to weigh multiple samples, do so in quick succession.[2]

    • For long-term storage, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[2]

  • Remediation:

    • If clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula in a low-humidity environment, such as a glovebox.[2]

    • For severely caked material, its purity may be compromised. It is advisable to perform a purity analysis before use.

Issue 2: I observe discoloration of the powder (e.g., yellowing).

Cause: Discoloration can be an indicator of chemical degradation. This could be due to:

  • Oxidation: Exposure to air, especially in the presence of trace metal contaminants.

  • Photodegradation: Exposure to light.

  • Reaction with impurities: Contamination from the storage container or handling equipment.

Solution:

  • Investigate the cause: Review your storage conditions. Was the container properly sealed? Was it exposed to light?

  • Purity Assessment: The discolored material should be analyzed for purity before use. A simple analytical technique like HPLC can help identify the presence of degradation products.

  • Preventative Measures:

    • Store the compound in an amber vial to protect from light.

    • Ensure the container is made of an inert material (e.g., glass).

    • If possible, purge the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, GC-MS).

Cause: The appearance of new peaks indicates the presence of impurities, which could be degradation products.

Solution:

  • Characterize the Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of the unknown peaks. This can provide clues about the degradation pathway.

  • Perform a Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study on a small sample of the pure compound. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.[6][] The resulting degradation products can then be used as standards to identify the impurities in your stored sample.

  • Review and Optimize Storage: Based on the likely degradation pathway identified, adjust your storage conditions accordingly (e.g., stricter control of humidity, temperature, or light exposure).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Protocol for a Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[6][13]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours.

Procedure:

  • Prepare solutions of the compound under the specified hydrolytic and oxidative conditions.

  • For thermal and photodegradation, use the solid compound.

  • After the specified stress period, prepare samples for HPLC analysis as described in Protocol 1.

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

Degradation_Pathways cluster_storage Storage Conditions cluster_compound 2,2,5,5-Tetramethylpiperazine dihydrochloride cluster_degradation Degradation Products Moisture Moisture/Humidity Compound Stable Compound Moisture->Compound Hygroscopicity (Caking) Light Light Exposure Light->Compound Photolysis Heat Elevated Temperature Heat->Compound Thermal Stress Oxygen Oxygen/Air Oxygen->Compound Oxidation Hydrolysis_Products Hydrolysis Products Compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products Compound->Oxidation_Products Photo_Products Photodegradation Products Compound->Photo_Products Thermal_Products Thermal Degradation Products Compound->Thermal_Products

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Flowchart start Observe Degradation (e.g., Caking, Discoloration, Impurities) check_storage Review Storage Conditions: - Tightly sealed container? - Stored in a cool, dry place? - Protected from light? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage No analyze_purity Perform Purity Analysis (e.g., HPLC) check_storage->analyze_purity Yes correct_storage Correct Storage Procedures: - Use desiccator - Use opaque containers - Control temperature improper_storage->correct_storage correct_storage->start Re-evaluate is_pure Is Purity Acceptable? analyze_purity->is_pure use_material Use Material with Caution is_pure->use_material Yes discard_material Discard or Repurify Material is_pure->discard_material No forced_degradation Consider Forced Degradation Study to Identify Impurities discard_material->forced_degradation

Caption: Troubleshooting workflow for suspected degradation of the compound.

References

Technical Support Center: Scale-Up Synthesis of 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2,5,5-Tetramethylpiperazine is a sterically hindered cyclic diamine of significant interest as a sophisticated building block in medicinal chemistry, a ligand in organometallic chemistry, and a monomer for specialty polymers. Its rigid, gem-dimethyl substituted structure imparts unique conformational properties. However, this same steric hindrance presents considerable challenges in its synthesis, particularly during the critical ring-closing step. Scaling this synthesis from the laboratory bench to pilot or production scale requires a robust understanding of the reaction mechanism and precise control over key parameters to suppress side reactions and maximize yield.

This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols designed for researchers and process chemists tasked with the scale-up synthesis of 2,2,5,5-Tetramethylpiperazine and its subsequent conversion to the stable dihydrochloride salt.

Synthesis Strategy Overview

The most rational and scalable approach to constructing the sterically demanding 2,2,5,5-tetramethylpiperazine ring is through the cyclization of a suitable acyclic precursor. Direct alkylation of a pre-formed piperazine ring at the carbon centers is not a feasible strategy. The chosen strategy involves a two-step process:

  • Precursor Synthesis: Generation of 2,5-diamino-2,5-dimethylhexane, the linear C6 backbone containing the necessary gem-dimethyl groups and terminal amines.

  • Cyclization & Salt Formation: Intramolecular cyclization of the diamine precursor to form the piperazine free base, followed by conversion to the crystalline dihydrochloride salt for purification and long-term stability.

This approach isolates the challenges, allowing for optimization at each distinct stage of the synthesis.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Cyclization & Purification Start 2,5-Dimethyl-2,5-hexanediol Step1 Conversion to Dibromide (e.g., HBr or PBr3) Start->Step1 Step2 Amination (e.g., NH3 or NaN3 followed by reduction) Step1->Step2 Precursor 2,5-Diamino-2,5-dimethylhexane Step2->Precursor Step3 Cyclization with Dihaloethane (High Dilution Conditions) Precursor->Step3 Input to Cyclization FreeBase 2,2,5,5-Tetramethylpiperazine (Free Base) (Crude Product) Step3->FreeBase Step4 Salt Formation (Anhydrous HCl) FreeBase->Step4 FinalProduct 2,2,5,5-Tetramethylpiperazine Dihydrochloride (Purified Crystalline Solid) Step4->FinalProduct G Start Low Yield of Cyclized Product Check_SM GC-MS shows unreacted starting diamine? Start->Check_SM Check_Polymer Analysis shows high MW species (oligomers)? Check_SM->Check_Polymer No Incomplete_Rxn Problem: Incomplete Reaction Check_SM->Incomplete_Rxn Yes Polymerization Problem: Polymerization Favored Check_Polymer->Polymerization Yes Other Problem: Degradation or Other Side Reactions Check_Polymer->Other No Sol_Time Solution: - Increase reflux time - Increase temperature moderately Incomplete_Rxn->Sol_Time Sol_Dilution Solution: - Increase solvent volume - Slow down precursor addition Polymerization->Sol_Dilution

Technical Support Center: Catalyst Deactivation in Reactions Using 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst Division

Welcome to the technical support center for 2,2,5,5-Tetramethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered amine catalyst in their synthetic protocols. Catalyst deactivation is an inevitable challenge in many chemical processes, leading to reduced reaction rates, lower yields, and potential process downtime.[1][2] This document provides a structured approach to troubleshooting common deactivation issues, offering diagnostic workflows, preventative measures, and regeneration protocols based on established principles of catalyst science.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during reactions catalyzed by this compound.

Q1: My reaction has significantly slowed down or stopped completely. What are the likely causes?

A sudden or gradual decrease in reaction rate is the most common symptom of catalyst deactivation. For a piperazine-based catalyst, the primary causes can be broadly categorized into three groups: chemical, thermal, and mechanical degradation.[2]

  • Catalyst Poisoning (Chemical Deactivation): This is the most frequent cause and occurs when impurities or even reactants/products strongly bind to the active sites of the catalyst, rendering them inaccessible.[1][3] Common poisons for amine catalysts include sulfur compounds, halides, and other strongly coordinating species that may be present in your starting materials or solvents.[4][5]

  • Thermal Degradation (Sintering): Exposure to excessive temperatures can cause irreversible changes to the catalyst's structure.[2][6] While 2,2,5,5-Tetramethylpiperazine is relatively robust, related piperazine compounds begin to degrade at temperatures between 135-175°C.[7][8] This leads to a loss of active sites and reduced efficacy.

  • Fouling or Coking (Mechanical/Chemical Deactivation): This involves the physical deposition of materials, such as carbonaceous residues (coke) or polymers, onto the catalyst surface and within its pores.[2][6] These deposits physically block the active sites, preventing reactants from reaching them.

Q2: How can I identify the specific cause of my catalyst's deactivation?

A systematic diagnostic approach is crucial. By analyzing both the reaction conditions and the spent catalyst, you can pinpoint the root cause.

  • Review Your Feedstock: The first step is to assess the purity of your reactants and solvents.[4] Trace impurities are a primary source of poisons. Consider pre-treating your starting materials to remove potential contaminants.[5][6]

  • Analyze the Spent Catalyst: Characterizing the used catalyst provides direct evidence of the deactivation mechanism.[1] The following table outlines recommended analytical techniques.

Deactivation MechanismObservable SymptomRecommended Analytical TechniquePurpose of Analysis
Poisoning Sharp drop in activity, potential color change.Elemental Analysis (ICP-MS, XRF)To detect the presence of known poisons (e.g., S, P, Cl, heavy metals).[2]
Thermal Degradation Gradual loss of activity over time at high T.BET Surface Area AnalysisTo measure a reduction in the catalyst's active surface area.[1]
Fouling / Coking Visual presence of dark, insoluble deposits.Thermogravimetric Analysis (TGA)To quantify the amount of carbonaceous material deposited on the catalyst.
Oxidative Degradation Reaction failure, especially when run in air.FTIR / NMR SpectroscopyTo identify changes in the catalyst's chemical structure, such as the formation of oxides or amides.[8]
Q3: What are the most common poisons for this type of catalyst and how can I avoid them?

Amine-based catalysts are susceptible to a range of poisons that can either react with the amine group or compete for active sites.

  • Sulfur, Phosphorus, and Halogens: These elements are notorious poisons for many catalysts.[2][6] They can strongly adsorb to active sites and are often found in starting materials or reagents.

  • Carbon Monoxide (CO): In reactions involving synthesis gas or certain carbonyl compounds, CO can act as a poison by strongly binding to metal-based catalysts that might be used in conjunction with the piperazine derivative.[3]

  • Product Inhibition/Poisoning: In some cases, the reaction product itself or a byproduct can have a strong affinity for the catalyst, leading to deactivation as the reaction progresses.[9]

Mitigation Strategy: The most effective strategy is feedstock purification.[6] Using high-purity, recently distilled solvents and recrystallized reagents can significantly reduce the risk of poisoning. If impurities are suspected, passing liquid reagents through a guard bed of activated carbon or basic alumina can be an effective pre-treatment step.[5]

Q4: I'm running a high-temperature reaction. Could the catalyst be degrading?

Yes, thermal degradation is a significant concern. While the tetramethyl substitution provides steric protection and enhances stability, piperazine-based compounds are known to undergo thermal degradation, which can proceed through ring-opening SN2 reactions.[7][8]

Recommendation: Operate at the lowest temperature that provides an acceptable reaction rate.[6] If high temperatures are unavoidable, consider minimizing the reaction time. An initial kinetic study to determine the optimal temperature profile can prevent unnecessary thermal stress on the catalyst.

Q5: Can I regenerate and reuse my this compound catalyst?

Regeneration is often possible, but its success depends on the deactivation mechanism.

  • For Fouling/Coking: Yes. A common method is a controlled thermal treatment (calcination) in the presence of a dilute oxygen stream to carefully burn off the carbonaceous deposits.[10]

  • For Reversible Poisoning: If the poison is weakly adsorbed, increasing the reaction temperature or washing the catalyst with an appropriate solvent may be sufficient to restore activity.[1][5]

  • For Irreversible Poisoning/Degradation: If the catalyst has been chemically altered (e.g., strong covalent bond with a poison) or has undergone significant thermal degradation, regeneration is typically not feasible, and replacement is necessary.[1][6]

Visual Diagnostic & Workflow Guides

To assist in your troubleshooting efforts, the following diagrams illustrate the common deactivation pathways and a logical workflow for diagnosing the issue.

Catalyst Deactivation Pathways

cluster_causes Primary Causes cluster_mechanisms Deactivation Mechanisms cluster_outcome Result Feedstock_Impurities Feedstock Impurities (S, P, Halides) Poisoning Poisoning (Chemical Deactivation) Feedstock_Impurities->Poisoning High_Temperature High Reaction Temperature Thermal_Degradation Thermal Degradation (Structural Change) High_Temperature->Thermal_Degradation Fouling Fouling / Coking (Physical Blockage) High_Temperature->Fouling Side_Reactions Side Reactions & Byproducts Side_Reactions->Poisoning Product Inhibition Side_Reactions->Fouling Oxygen_Presence Presence of O₂ Oxidation Oxidative Degradation Oxygen_Presence->Oxidation Deactivated_Catalyst Deactivated Catalyst (Loss of Activity) Poisoning->Deactivated_Catalyst Thermal_Degradation->Deactivated_Catalyst Fouling->Deactivated_Catalyst Oxidation->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting Workflow

Start Reaction Rate Decreases Check_Temp Is Reaction T > 135°C? Start->Check_Temp Check_Deposits Are there visible dark deposits? Check_Temp->Check_Deposits No Suspect_Thermal Likely Cause: Thermal Degradation Check_Temp->Suspect_Thermal Yes Check_Purity Analyze feedstock for impurities (S, P, etc.) Check_Deposits->Check_Purity No Suspect_Fouling Likely Cause: Fouling / Coking Check_Deposits->Suspect_Fouling Yes Suspect_Poisoning Likely Cause: Poisoning Check_Purity->Suspect_Poisoning Impurities Found Uncertain Cause Uncertain Perform further catalyst characterization (BET, TGA) Check_Purity->Uncertain None Found Action_Temp Action: Optimize to lower T. Consider shorter reaction time. Suspect_Thermal->Action_Temp Action_Fouling Action: Attempt regeneration via calcination. Optimize T. Suspect_Fouling->Action_Fouling Action_Poisoning Action: Purify all reactants and solvents. Use guard bed. Suspect_Poisoning->Action_Poisoning

Caption: A step-by-step workflow for diagnosing catalyst deactivation.

Experimental Protocol: Catalyst Regeneration

This protocol provides a general method for regenerating a fouled or coked this compound catalyst. Caution: This procedure involves heating and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Thermal Regeneration of a Fouled Catalyst

This procedure is designed to remove carbonaceous deposits (coke) via controlled oxidation.

Objective: To restore catalytic activity by burning off foulants from the catalyst surface.

Materials:

  • Spent (deactivated) catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic tube

  • Source of inert gas (Nitrogen or Argon)

  • Source of dilute air or a 5% O₂ in N₂ mixture

  • Gas flow controllers (mass flow controllers recommended)

Methodology:

  • Catalyst Loading:

    • Carefully load the spent catalyst into the center of the quartz tube, creating a shallow, uniform bed to ensure even gas flow.

  • Inert Purge:

    • Place the tube in the furnace.

    • Begin purging the system with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min.

    • Slowly ramp the temperature to 120°C and hold for 1 hour. This step removes any adsorbed water and volatile organics.

  • Controlled Oxidation (Decoking):

    • While maintaining the inert gas flow, slowly ramp the temperature to 350-400°C. Note: Do not exceed the thermal stability limit of your catalyst support if it is a heterogeneous system. Piperazine itself can degrade at higher temperatures, but this step targets the removal of more stubborn carbon deposits.

    • Once the target temperature is stable, slowly introduce a stream of dilute air or 5% O₂/N₂. CRITICAL: The introduction of oxygen must be gradual to prevent a rapid, uncontrolled combustion (exotherm) that could permanently damage the catalyst via sintering.[10]

    • Hold under these conditions for 2-4 hours. The duration depends on the extent of fouling. Monitor the furnace exhaust for CO₂, which indicates that coke is being burned off.

  • Final Purge and Cool-Down:

    • Turn off the oxygen supply and switch back to a pure inert gas stream.

    • Maintain the temperature for another 30 minutes to ensure all oxygen is purged from the system.

    • Turn off the furnace and allow the catalyst to cool to room temperature under a continuous flow of inert gas.

  • Recovery:

    • Once cooled, the regenerated catalyst can be carefully removed from the tube and is ready for reuse or characterization to confirm the restoration of its properties.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Verification of 2,2,5,5-Tetramethylpiperazine Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2,5,5-Tetramethylpiperazine is a sterically hindered cyclic diamine that serves as a valuable building block in medicinal chemistry and materials science. Its dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media. For researchers, scientists, and drug development professionals, absolute certainty in the molecular structure of such intermediates is not merely a matter of academic rigor; it is a foundational requirement for reproducible research, patentability, and regulatory compliance. An impurity, an incorrect salt form, or a misidentified isomer can derail a research program, leading to wasted resources and invalid conclusions.

This guide provides an in-depth comparison of the primary analytical techniques used to verify the structure of 2,2,5,5-Tetramethylpiperazine dihydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and demonstrate how a synergistic multi-technique approach provides an unassailable confirmation of molecular identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing direct evidence of the molecular skeleton and the spatial relationships between atoms. For this compound, NMR confirms the presence and connectivity of the methyl and methylene groups and provides insight into the protonation state of the nitrogen atoms.

Expertise & Causality: Why NMR is the First Step

We begin with NMR because it provides the most comprehensive initial picture of the molecule's covalent framework.

  • ¹H NMR quantifies the number of different types of protons and their neighboring environments through integration and spin-spin splitting, confirming the ratio of methyl to methylene protons.

  • ¹³C NMR reveals the number of chemically distinct carbon environments, confirming the molecule's symmetry. The chemical shift of the carbons attached to the nitrogen is particularly sensitive to protonation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample. Rationale: This amount provides an excellent signal-to-noise ratio for a typical high-field NMR spectrometer (400 MHz or higher) within a reasonable number of scans.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. Rationale: D₂O is an excellent choice for hydrochloride salts due to high solubility. The acidic N⁺-H₂ protons will exchange with deuterium, causing their signal to disappear, which is in itself a useful diagnostic tool. CD₃OD can also be used and may show the N-H protons if the exchange rate is slow.

    • Add a small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, if quantitative analysis or precise referencing is required. Tetramethylsilane (TMS) is used for most organic solvents.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Rationale: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Expected Results & Interpretation
  • ¹H NMR (in D₂O, 400 MHz):

    • Signal 1 (Singlet, ~3.5 ppm, 4H): Corresponds to the four equivalent protons of the two methylene groups (-CH₂-) on the piperazine ring. The signal is a singlet because adjacent carbons have no protons for coupling.

    • Signal 2 (Singlet, ~1.6 ppm, 12H): Corresponds to the twelve equivalent protons of the four methyl groups (-CH₃).

    • N⁺-H₂ Protons: The two protons on each positively charged nitrogen will exchange with the D₂O solvent and will likely not be observed. Their absence is strong evidence of a water-soluble salt form.

  • ¹³C NMR (in D₂O, 100 MHz):

    • Signal 1 (~55-60 ppm): Quaternary carbons bearing the methyl groups (C-2 and C-5).

    • Signal 2 (~45-50 ppm): Methylene carbons (C-3 and C-6).

    • Signal 3 (~25-30 ppm): Methyl group carbons.

The observation of only three carbon signals and two proton signals is definitive proof of the molecule's C₂h symmetry.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL D₂O Prep1->Prep2 Acq1 Lock & Shim Spectrometer Prep2->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq2->Acq3 Ana1 Process & Integrate Spectra Acq3->Ana1 Ana2 Assign Signals Ana1->Ana2 Ana3 Confirm Connectivity & Symmetry Ana2->Ana3 Result Structure Verified Ana3->Result

Caption: Workflow for NMR-based structural verification.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, FTIR is crucial for confirming the presence of the protonated amine (N⁺-H₂) and the aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Rationale: The background scan is subtracted from the sample scan to remove contributions from atmospheric CO₂ and H₂O, ensuring spectral purity.

  • Sample Analysis:

    • Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Rationale: Good contact is essential for obtaining a strong, high-quality signal as the IR beam only penetrates a few microns into the sample.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Results & Interpretation
  • ~2800-3000 cm⁻¹: A series of sharp peaks corresponding to the symmetric and asymmetric C-H stretching vibrations of the methyl and methylene groups.[1]

  • ~2400-2700 cm⁻¹: A broad, strong absorption band characteristic of the N⁺-H stretching vibrations in a secondary amine salt.[2] This is a key diagnostic peak for the dihydrochloride form.

  • ~1600-1500 cm⁻¹: Medium to strong bands associated with the N⁺-H₂ bending (scissoring) vibrations.

  • ~1370-1470 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.

The presence of the broad N⁺-H stretch is a definitive indicator of the protonated amine, confirming the salt's formation.

Visualization: FTIR Workflow

FTIR_Workflow Start Clean ATR Crystal BG Record Background Spectrum Start->BG Sample Place Sample on Crystal BG->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Identify Key Vibrational Bands Process->Analyze Confirm Confirm Functional Groups (N⁺-H₂, C-H) Analyze->Confirm

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula with extremely high accuracy, leaving little room for ambiguity.

Expertise & Causality: Why HRMS is Essential for Trust

While NMR confirms connectivity, it doesn't directly measure mass. A different molecule with a similar structure could potentially give a similar NMR spectrum. HRMS provides the exact molecular formula, acting as a crucial cross-validation step. For our target, we expect to see the mass of the protonated free base [M+H]⁺, as the dihydrochloride salt will dissociate and the free base will be ionized in the spectrometer.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Rationale: ESI works by creating a fine spray of charged droplets, so a dilute solution in a volatile solvent is required.

  • Instrument Setup & Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Use positive ion mode to detect the protonated molecule.

    • Acquire the mass spectrum across a relevant m/z range (e.g., 50-500 Da). The TOF analyzer will provide high-resolution mass data.

    • The instrument should be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

Expected Results & Interpretation
  • Molecular Formula of Free Base: C₈H₁₈N₂

  • Exact Mass of Free Base: 142.1470 g/mol [3]

  • Expected Ion: The primary ion observed will be the protonated free base, [C₈H₁₈N₂ + H]⁺.

  • Expected m/z (HRMS): 143.1548. An HRMS measurement within 5 ppm of this value (e.g., 143.1548 ± 0.0007) confirms the elemental composition C₈H₁₉N₂⁺.

  • Fragmentation: Collision-induced dissociation (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of methyl groups, providing further structural confirmation.[4][5][6][7]

Visualization: MS Workflow

MS_Workflow Prep Prepare Dilute Solution (0.1 mg/mL) Infuse Infuse into ESI Source Prep->Infuse Acquire Acquire HRMS Data (Positive Ion Mode) Infuse->Acquire Analyze Determine m/z of [M+H]⁺ Ion Acquire->Analyze Compare Compare Experimental Mass to Calculated Mass Analyze->Compare Result Molecular Formula Confirmed Compare->Result

Caption: Workflow for high-resolution mass spectrometry.

Single-Crystal X-ray Diffraction (SC-XRD): The Final Arbiter

When an unambiguous, three-dimensional structure is required, SC-XRD is the gold standard. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and stereochemistry.

Expertise & Causality: When is SC-XRD Necessary?

While the combination of NMR, FTIR, and MS provides overwhelming evidence for the structure, SC-XRD offers absolute proof. It is particularly vital in cases of:

  • Isomerism: Distinguishing between positional isomers or stereoisomers that may have very similar spectroscopic data.

  • Regulatory Filings: Providing the definitive solid-state structure for pharmaceutical compounds.

  • Complex Salt/Solvate Forms: Unambiguously identifying the counter-ions (Cl⁻) and any co-crystallized solvent molecules and their interactions within the crystal lattice.

Experimental Protocol: SC-XRD
  • Crystal Growth (The Critical Step):

    • Grow a single crystal suitable for diffraction (typically 0.1-0.3 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Solvents like ethanol, methanol, or water/isopropanol mixtures are good starting points. Rationale: The quality of the crystal directly determines the quality of the diffraction data and the resulting structure. This step often requires significant optimization.

  • Data Collection:

    • Mount the crystal on a goniometer head on the diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (~100 K). Rationale: Cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

    • Refine the model against the experimental data to obtain the final, high-precision structure.

Expected Results & Interpretation

The output is a 3D model of the molecule showing:

  • Confirmation that the piperazine ring adopts a chair conformation.[8]

  • The precise locations of the two chloride counter-ions, confirming the dihydrochloride stoichiometry.

  • The hydrogen bonding network in the solid state, likely involving the N⁺-H₂ donors and the Cl⁻ acceptors.

  • Exact bond lengths and angles, which can be compared to literature values for similar structures.

Visualization: SC-XRD Workflow

XRD_Workflow Crystal Grow Single Crystal Mount Mount Crystal & Cool to 100 K Crystal->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve Structure Collect->Solve Refine Refine Atomic Positions Solve->Refine Result Unambiguous 3D Structure Determined Refine->Result

Caption: Workflow for single-crystal X-ray diffraction.

Comparative Summary of Techniques

The choice of technique depends on the specific question being asked, the sample availability, and the required level of certainty.

Technique Information Provided Sample Requirements Nature Strengths Limitations
NMR Covalent structure, connectivity, symmetry, proton environments5-10 mg, solubleNon-destructiveProvides the most detailed structural information in solution.Requires solubility; can be complex for mixtures.
FTIR Functional groups (N⁺-H₂, C-H)<2 mg, solid or liquidNon-destructiveFast, easy to use, excellent for confirming salt formation.Provides limited connectivity information; not quantitative.
HRMS Exact molecular weight and elemental composition<1 mg, solubleDestructiveExtremely sensitive and accurate for formula determination.Provides no connectivity data; salt dissociates.
SC-XRD Absolute 3D structure, bond lengths/angles, crystal packingSingle crystal (~0.1 mm)Non-destructiveThe "gold standard" for unambiguous structural proof.Crystal growth can be a significant bottleneck.

Conclusion: A Synergistic and Self-Validating System

No single technique provides a complete picture. The true power of modern analytical chemistry lies in the synergistic use of multiple orthogonal techniques. A confident structural verification of this compound is not a linear process but an integrated, self-validating workflow.

Integrated_Workflow cluster_primary Primary Verification cluster_absolute Absolute Proof (If Required) Sample Test Compound: 2,2,5,5-Tetramethylpiperazine dihydrochloride NMR NMR (Connectivity, Symmetry) Sample->NMR FTIR FTIR (Functional Groups, Salt Form) Sample->FTIR MS HRMS (Molecular Formula) Sample->MS XRD SC-XRD (3D Structure) Sample->XRD Conclusion Structure Confirmed with High Confidence NMR->Conclusion FTIR->Conclusion MS->Conclusion XRD->Conclusion

Caption: Integrated workflow for structural verification.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework. FTIR confirms the presence of the key functional groups and, critically, the protonated state of the amines, verifying the dihydrochloride salt form. High-resolution mass spectrometry provides the exact elemental composition, ruling out alternative formulas. Finally, for absolute proof, single-crystal X-ray diffraction delivers an unequivocal 3D model of the molecule. When the data from these independent methods converge to tell the same story, the structural assignment can be considered validated with the highest degree of scientific certainty.

References

A Comparative Guide to Piperazine-Based Ligands: Spotlight on Steric Hindrance with 2,2,5,5-Tetramethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal and coordination chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capability, and synthetic versatility.[2][3][4] These characteristics result in favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability, making piperazine derivatives a cornerstone in the development of numerous drugs.[3] Their applications are vast, spanning therapeutics for the central nervous system (CNS) like antidepressants and antipsychotics, to anticancer, antihistamine, and antimicrobial agents.[1][5]

The true power of the piperazine moiety lies in its amenability to substitution at the N1 and N4 positions, allowing for fine-tuning of its steric and electronic properties. This guide will provide an in-depth comparative analysis of various piperazine-based ligands, with a special focus on the sterically hindered derivative, 2,2,5,5-Tetramethylpiperazine. We will explore how structural modifications influence coordination behavior, receptor affinity, and overall performance, providing researchers with the critical insights needed for rational ligand design.

Section 1: The Subject of Study - 2,2,5,5-Tetramethylpiperazine

2,2,5,5-Tetramethylpiperazine is a symmetrically substituted derivative where four methyl groups adorn the carbon atoms adjacent to the nitrogen centers. This substitution is not trivial; it imposes significant steric bulk around the nitrogen atoms, which are the primary sites for coordination and biological interactions. While direct, extensive literature on this specific isomer is less common than for its 2,2,6,6-tetramethylpiperidine counterpart, its properties can be inferred and are of great interest for creating ligands with specific coordination geometries and reactivities.

The presence of these four methyl groups is expected to:

  • Restrict Conformational Flexibility: The piperazine ring typically adopts a stable chair conformation. The bulky methyl groups will further lock this conformation and create a significant energetic barrier to ring flipping.

  • Introduce Steric Hindrance: The methyl groups act as bulky guards, sterically shielding the nitrogen lone pairs. This can prevent the coordination of large metal ions or binding to sterically constrained receptor pockets.[6] Conversely, this shielding can be exploited to enforce unusual coordination geometries (e.g., five-coordinate complexes) or to enhance the selectivity of a ligand for a specific target.[7][8]

  • Modulate Basicity: While alkyl groups are weakly electron-donating, the primary effect on the nitrogen's reactivity will be steric rather than electronic. The accessibility of the lone pair is reduced, which can decrease its effective basicity in reactions involving bulky acids or metal ions.

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous media for experimental use.

Section 2: A Comparative Analysis with Other Piperazine Scaffolds

The utility of 2,2,5,5-tetramethylpiperazine is best understood when compared against other common piperazine-based ligands.

Unsubstituted Piperazine: The Baseline

As the parent compound, piperazine provides a fundamental reference point. Its two secondary amine nitrogens are readily available for substitution or coordination. It can act as a simple bridging ligand between two metal centers or as a bidentate ligand, though the latter requires the ring to adopt a higher-energy boat conformation.[9] Its high polarity and hydrogen bonding capacity make it highly water-soluble.

N-Arylpiperazines: The CNS Specialists

N-Arylpiperazines are a major class of compounds, particularly in neuropharmacology.[10] In these derivatives, one nitrogen is attached to an aromatic ring (e.g., phenyl, pyridyl), and the other is often connected to a longer chain.[11]

  • Electronic Effects: The aryl group withdraws electron density from the adjacent nitrogen (N1), making it significantly less basic. The distal nitrogen (N4) retains its basic character and is typically the protonation site at physiological pH.

  • Biological Activity: This scaffold is a cornerstone for ligands targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[5][10] The aromatic ring often engages in crucial π-π stacking interactions within the receptor binding pocket.[12] Aripiprazole, a widely used antipsychotic, is a prominent example of an arylpiperazine derivative.[10]

N-Benzylpiperazines (BZP): The Stimulants

In N-benzylpiperazines, the benzyl group is attached to a nitrogen atom. Unlike the direct aryl connection, the intervening methylene (-CH2-) group insulates the nitrogen from the aromatic ring's electronic withdrawing effects.

  • Properties: BZP retains strong basicity. It has gained notoriety as a recreational drug due to its amphetamine-like stimulant effects on the central nervous system, primarily affecting dopamine neurotransmission.[13][14]

  • Coordination: The benzyl group adds steric bulk compared to unsubstituted piperazine but is less rigid and electronically influential than a directly attached aryl group.

Comparative Data Summary

The following table summarizes the key physicochemical and functional differences between these piperazine classes.

Property2,2,5,5-TetramethylpiperazineUnsubstituted PiperazineN-Arylpiperazine (e.g., 1-Phenylpiperazine)N-Benzylpiperazine (BZP)
Structure Symmetrically C-alkylatedParent heterocycleAsymmetrically N-arylatedAsymmetrically N-benzylated
Key Feature High steric hindrance around NHigh reactivity, two secondary aminesModulated basicity, aromatic interactionsRetained basicity, moderate steric bulk
Primary Nitrogen Basicity High (but sterically hindered)HighLow (N1), High (N4)High
Coordination Behavior Favors less crowded metal centers, may force unusual geometries[7]Flexible; monodentate, bidentate, bridging[9]Typically coordinates via the more basic N4 nitrogenCoordinates via the more basic N4 nitrogen
Primary Applications Coordination chemistry, sterically demanding catalysis[6]Anthelmintics, synthetic building block[15]CNS drugs (antipsychotics, antidepressants)[10]CNS stimulants, research chemical[14][16]

Section 3: Experimental Protocols & Methodologies

To provide a practical context, this section outlines the typical experimental workflow for the synthesis and characterization of a piperazine-based metal complex.

Synthesis of a Representative Piperazine Complex

This protocol describes the synthesis of a generic metal complex, for example, with a phenylpiperazine derivative and copper(II) chloride. The principles are broadly applicable.

Objective: To synthesize a copper(II) complex with 1-(2-pyridyl)piperazine.

Causality: Methanol is chosen as the solvent due to its ability to dissolve both the ligand and the metal salt. The reflux condition provides the necessary activation energy for the coordination reaction to proceed to completion. The resulting precipitate indicates the formation of a less soluble complex product.

Protocol:

  • Ligand Dissolution: Dissolve 1-(2-pyridyl)piperazine (1.0 mmol) in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Metal Salt Dissolution: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol) in 15 mL of methanol.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation may be observed.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C) for 3-4 hours.[17]

  • Isolation: After cooling to room temperature, collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid product with cold methanol (2 x 10 mL) to remove any unreacted starting materials, followed by diethyl ether (2 x 10 mL) to aid in drying.

  • Drying: Dry the final complex in a desiccator under vacuum.

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Characterization Ligand Dissolve Ligand in Methanol Mix Mix Solutions Ligand->Mix MetalSalt Dissolve CuCl2 in Methanol MetalSalt->Mix Reflux Reflux for 3-4h Mix->Reflux Filter Vacuum Filtration Reflux->Filter Wash Wash with Methanol & Diethyl Ether Filter->Wash Dry Dry Product Wash->Dry Analysis Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Dry->Analysis

Caption: Workflow for the synthesis and characterization of a piperazine-metal complex.

Standard Characterization Techniques

The identity, purity, and structure of synthesized ligands and their complexes are confirmed using a suite of spectroscopic and analytical methods.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For metal complexes, a shift in the C-N stretching vibration of the piperazine ring and the appearance of new bands at lower frequencies (400-500 cm⁻¹) can indicate metal-nitrogen (M-N) bond formation.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the organic ligand.[19] The spectra of piperazine derivatives can be complex due to conformational isomers.[20] Upon complexation with a paramagnetic metal, NMR signals will broaden significantly. For diamagnetic complexes, shifts in the proton and carbon signals adjacent to the coordinating nitrogen atoms provide evidence of binding.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity. The fragmentation pattern can also offer structural clues.[18]

  • UV-Visible Spectroscopy: Useful for characterizing metal complexes. Shifts in the d-d transitions of the metal ion upon coordination can give information about the coordination geometry.[18]

  • Elemental Analysis: Determines the percentage composition (C, H, N) of the compound, which is compared against the theoretical values to confirm the empirical formula.

Section 4: The Role of Steric Hindrance in Ligand Performance

The defining feature of 2,2,5,5-tetramethylpiperazine is steric hindrance. This property is a double-edged sword that can be strategically employed in ligand design.

Impact on Coordination Chemistry

Steric bulk from the methyl groups can prevent the piperazine from acting as a simple bridging ligand for large metal centers, potentially favoring the formation of discrete mononuclear complexes. Furthermore, the steric clash between substituents on the ligand and other ligands in the coordination sphere can force the metal center to adopt less common, distorted geometries, which can, in turn, alter the metal's catalytic activity or photophysical properties.[6][21]

G cluster_ligand Ligand Properties cluster_outcome Coordination Outcome Steric_Hindrance High Steric Hindrance (e.g., 2,2,5,5-TMP) Distorted Distorted Geometry (e.g., Square Pyramidal) Steric_Hindrance->Distorted Forces Low_Hindrance Low Steric Hindrance (e.g., Piperazine) Stable Stable, Common Geometry (e.g., Octahedral) Low_Hindrance->Stable Allows

Caption: Influence of ligand steric hindrance on metal coordination geometry.

Impact on Biological Activity

In drug design, steric hindrance can be used to enhance selectivity. A bulky ligand may be unable to fit into the binding pockets of off-target receptors while still being accommodated by the desired target. For example, a study comparing piperazine and piperidine derivatives as histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists found that subtle structural changes dramatically influenced affinity. Replacing a piperidine ring with a piperazine significantly decreased affinity for the σ1R (Ki changing from 3.64 nM to 1531 nM), demonstrating the high structural sensitivity of receptor binding.[22] While not a direct study of C-alkylation, it underscores how the piperazine scaffold's conformation and steric profile are critical for biological interactions.

Similarly, the cytotoxicity of various piperazine derivatives has been shown to vary significantly based on their substitution patterns. For instance, in a study on hepatotoxicity, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was found to be the most cytotoxic among several analogues tested.[23][24] This highlights how modifications to the piperazine scaffold directly impact the molecule's biological effect.

Conclusion: A Strategic Choice in Ligand Design

The piperazine scaffold is a remarkably versatile and powerful tool in the arsenal of chemists and drug developers.[2][25] The choice of substitution pattern is a strategic decision that dictates the final properties of the molecule.

  • Unsubstituted piperazine offers a reactive, flexible starting point.

  • N-Arylpiperazines provide a well-trodden path to CNS-active agents, leveraging electronic modulation and aromatic interactions.[10]

  • N-Benzylpiperazines offer a more basic, moderately hindered alternative.[13]

  • Sterically hindered derivatives like 2,2,5,5-tetramethylpiperazine present a unique tool for controlling coordination environments and potentially enhancing target selectivity through steric constraints.[6]

Understanding the comparative strengths and weaknesses of these derivatives, supported by robust experimental synthesis and characterization, empowers researchers to rationally design the next generation of highly effective ligands, catalysts, and therapeutic agents.

References

Performance Evaluation of 2,2,5,5-Tetramethylpiperazine Dihydrochloride in Catalytic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. Sterically hindered amines have carved a significant niche as non-nucleophilic bases and organocatalysts. This guide provides a comprehensive performance comparison of 2,2,5,5-tetramethylpiperazine dihydrochloride in various catalytic systems, offering insights into its potential applications and advantages over other hindered amine catalysts.

Introduction to Sterically Hindered Piperazines in Catalysis

Sterically hindered amines, characterized by bulky substituents around the nitrogen atom, are invaluable tools in organic synthesis. Their reduced nucleophilicity, a consequence of steric shielding, allows them to function as strong bases without participating in unwanted side reactions. 2,2,6,6-Tetramethylpiperidine (TMP) is a classic example, widely used for deprotonation reactions where traditional amine bases would act as nucleophiles.[1]

Piperazine, a six-membered heterocycle containing two nitrogen atoms, offers a unique scaffold for catalyst design. The presence of two basic centers can be exploited for bifunctional catalysis, and modifications to the piperazine ring can tune its steric and electronic properties. The N-arylpiperazine motif, for instance, is a prevalent scaffold in pharmaceuticals, and efficient synthetic routes to these compounds are of great interest.[2][3]

2,2,5,5-Tetramethylpiperazine combines the features of a sterically hindered amine with the piperazine backbone. The dihydrochloride salt is a stable, easy-to-handle solid that can be used to introduce the active amine catalyst into a reaction system. This guide will explore its potential performance in key catalytic applications.

Structural Features and Predicted Catalytic Behavior

The catalytic performance of 2,2,5,5-tetramethylpiperazine is intrinsically linked to its unique structure. The four methyl groups provide significant steric hindrance around the nitrogen atoms, which is expected to impart strong non-nucleophilic basicity, similar to TMP.[1] However, the presence of a second nitrogen atom in the ring introduces several key differences:

  • Bifunctionality: The two nitrogen atoms can potentially act in concert to facilitate reactions, for example, by simultaneously activating two different reagents.

  • Basicity (pKa): The pKa values of the two nitrogens will be influenced by the substitution pattern. The first protonation will occur readily, but the second will be more difficult due to electrostatic repulsion. This differential basicity could be exploited in stepwise reactions.

  • Conformational Rigidity: The piperazine ring can adopt a chair conformation, and the methyl groups will influence the conformational equilibrium, which can in turn affect the catalyst's stereoselectivity in asymmetric catalysis.

Performance in Hypothetical Catalytic Systems

While direct experimental data for this compound in many catalytic systems is scarce in publicly available literature, we can predict its performance based on the behavior of analogous compounds.

As a Non-Nucleophilic Base in Elimination and Condensation Reactions

In reactions requiring a strong, non-nucleophilic base, such as E2 eliminations or aldol condensations, 2,2,5,5-tetramethylpiperazine is expected to perform similarly to TMP. The steric hindrance should prevent nucleophilic attack on electrophilic centers.

Hypothetical Comparison with other Bases in Aldol Condensation:

CatalystRoleExpected YieldExpected SelectivityNotes
2,2,5,5-Tetramethylpiperazine Brønsted BaseHighModerate to HighPotential for bifunctional activation of both enolate and electrophile.[4]
2,2,6,6-Tetramethylpiperidine (TMP)Brønsted BaseHighModerate to HighWell-established non-nucleophilic base.[1]
Triethylamine (TEA)Brønsted BaseModerate to HighLow to ModerateLess sterically hindered, may lead to side reactions.
PiperidineBrønsted Base/NucleophileVariableLowProne to acting as a nucleophile, leading to byproducts.[5]

.

Experimental Protocol for Aldol Condensation:

  • To a solution of the aldehyde (1.0 mmol) and ketone (1.2 mmol) in an appropriate solvent (e.g., CH2Cl2, 5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).

  • If using the dihydrochloride salt, a stoichiometric amount of a weaker base (e.g., NaHCO3) may be required to generate the free amine in situ. Alternatively, the free base can be used directly.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Organocatalysis: The Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction. Chiral amine catalysts are often employed to achieve enantioselectivity.[6][7] The rigid structure of 2,2,5,5-tetramethylpiperazine could be advantageous in creating a well-defined chiral environment if a chiral version of the catalyst were synthesized.

Logical Workflow for Catalyst Evaluation in the Henry Reaction:

G cluster_0 Catalyst Selection and Preparation cluster_1 Reaction Optimization cluster_2 Performance Analysis A Synthesize Chiral Derivative of 2,2,5,5-Tetramethylpiperazine B Prepare Metal Complex (e.g., with Cu(II)) A->B C Screen Solvents and Temperature B->C D Vary Catalyst Loading C->D E Optimize Substrate Ratio D->E F Determine Yield and Diastereoselectivity (NMR) E->F G Measure Enantiomeric Excess (Chiral HPLC) F->G H Compare with Known Catalysts G->H

References

A Comparative Guide to Validating the Purity of 2,2,5,5-Tetramethylpiperazine Dihydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity validation of 2,2,5,5-Tetramethylpiperazine dihydrochloride, a key building block in pharmaceutical synthesis. We will delve into the analytical challenges posed by this highly polar, non-chromophoric diamine salt and present a robust High-Performance Liquid Chromatography (HPLC) method. This primary method will be critically compared against alternative chromatographic and spectroscopic techniques, supported by experimental data from analogous compounds to illustrate performance differences. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate a purity method that ensures the quality and integrity of their active pharmaceutical ingredients (APIs).

The Analytical Challenge: Why this compound is Difficult to Analyze

This compound presents a tripartite challenge for analytical chromatographers. Firstly, as a small, highly polar molecule, it exhibits poor retention on conventional Reversed-Phase (RP) HPLC columns, such as C18, often eluting in or near the solvent front.[1][2] Secondly, the molecule lacks a significant UV-absorbing chromophore, rendering standard UV detection insensitive for impurity profiling at low levels. Thirdly, as a dihydrochloride salt, its behavior in solution can be complex, potentially leading to peak shape issues if the mobile phase is not adequately buffered.[3] These challenges necessitate a departure from standard RP-HPLC protocols and an exploration of more specialized techniques.

Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

To overcome the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, can partition into this layer, resulting in retention.[2]

The key advantage of HILIC is its ability to retain and separate highly polar compounds that are unretained in reversed-phase mode.[4] Furthermore, the high organic content of the mobile phase is beneficial for mass spectrometry (MS) detection, should it be employed, as it promotes efficient desolvation and ionization.

Experimental Protocol: HILIC Method for Purity Determination

This protocol is designed as a starting point for method development and validation, adhering to principles outlined in ICH Q2(R1) guidelines.[5]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column HILIC Silica, 3 µm, 4.6 x 150 mmA bare silica stationary phase provides a robust and highly polar surface for retaining the analyte. The particle and column dimensions offer a good balance of efficiency and backpressure.
Mobile Phase A 100 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer, making it compatible with MS detection. A pH of 3.0 ensures the diamine is fully protonated, promoting consistent interaction with the stationary phase.
Mobile Phase B AcetonitrileThe organic component of the mobile phase drives the HILIC partitioning mechanism.
Gradient 95% B to 50% B over 15 minutesA gradient elution ensures that impurities with varying polarities are eluted and separated effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)As the analyte lacks a chromophore, a universal mass-based detector like CAD or ELSD is necessary for quantification.[1]
Diluent Acetonitrile/Water (90:10 v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

Workflow for HILIC Purity Validation

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_data Data Analysis & Reporting A Weigh 2,2,5,5-Tetramethylpiperazine dihydrochloride Reference & Test Samples B Dissolve in Diluent (90:10 ACN/H2O) to 1 mg/mL A->B C Prepare Spiked Samples with Known Impurities (if available) B->C D Equilibrate HILIC Column with Initial Mobile Phase (95% B) C->D E Inject Samples and Standards D->E F Run Gradient Elution E->F G Detect with CAD or ELSD F->G N Integrate Peaks and Calculate % Purity by Area Normalization G->N H Specificity / Forced Degradation I Linearity & Range H->I J Accuracy / Recovery I->J K Precision (Repeatability & Intermediate Precision) J->K L LOD / LOQ K->L M Robustness L->M O Assess System Suitability (Tailing Factor, Plate Count, RSD) N->O P Generate Validation Report O->P

Caption: Workflow for HILIC-CAD/ELSD purity validation.

Comparison with Alternative HPLC Methods

While HILIC is the primary recommendation, other HPLC modes could be considered. Their performance relative to HILIC is crucial for justifying the chosen method.

A. Ion-Pair Reversed-Phase HPLC

This technique involves adding an ion-pairing reagent (e.g., an alkyl sulfonate) to a traditional reversed-phase mobile phase.[6][7] The reagent forms a neutral ion-pair with the positively charged analyte, which can then be retained by the non-polar C18 stationary phase.[7]

Causality Behind Performance:

  • Advantage: Allows the use of ubiquitous and well-understood C18 columns. Can provide excellent retention and selectivity by altering the type and concentration of the ion-pairing reagent.[7]

  • Disadvantage: Ion-pairing reagents are often non-volatile, making the method incompatible with MS detection.[6] They can also permanently adsorb to the column, requiring dedicated columns for these methods. Equilibration and washout times can be very long, reducing throughput.

B. Standard Reversed-Phase HPLC (without Ion-Pairing)

As previously mentioned, standard RP-HPLC is generally unsuitable. The analyte, being highly polar, will have minimal interaction with the non-polar stationary phase.

Causality Behind Performance:

  • Advantage: Simple mobile phases and wide availability of columns.

  • Disadvantage: Lack of retention for the main component and any polar impurities. This makes accurate quantification and impurity profiling impossible. For instance, piperazine itself is not retained on a C18 column and elutes at the dead time.[8]

Comparative Data (Analogous Compound: Piperazine)
MethodStationary PhaseMobile PhaseAnalyteRetention Time (min)Observation
Reversed-Phase C18Acetonitrile/WaterPiperazine~0.5 (Void Volume)No retention, unsuitable for quantification.[8]
HILIC CyanopropylAcetonitrile/Water/TFAPiperazine~4.5Good retention and peak shape, suitable for quantification.[9]

This comparison clearly demonstrates the necessity of a retention mechanism beyond simple hydrophobic interaction, reinforcing the choice of HILIC.

Comparison with Other Alternative Purity Validation Techniques

Beyond HPLC, other analytical techniques can be used for purity determination. Each offers a different set of advantages and serves as an excellent orthogonal method to confirm the results obtained by HPLC.

A. Ion Chromatography (IC)

IC separates ions based on their interaction with a charged stationary phase (ion-exchange resin).[10] It is well-suited for the analysis of amine salts.[11]

  • Performance: IC with suppressed conductivity detection is a robust method for quantifying small, charged molecules like amines.[10] It can provide an alternative selectivity compared to HILIC.

  • Comparison to HPLC: IC is specifically designed for ionic species and can offer superior resolution for inorganic counter-ions (like chloride) and small organic acids that might be present as impurities. However, HPLC, particularly with MS detection, is often more versatile for identifying a broader range of unknown organic impurities.

B. Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. The free base form of 2,2,5,5-Tetramethylpiperazine could potentially be analyzed by GC.

  • Performance: Requires conversion of the dihydrochloride salt to the more volatile free base, which adds a sample preparation step. Specialized columns, often with a basic deactivation, are necessary to prevent peak tailing of amines.[12]

  • Comparison to HPLC: GC-FID can be a very sensitive and high-resolution technique for volatile impurities that might be difficult to detect by LC-CAD/ELSD.[13] However, it is not suitable for non-volatile degradation products or impurities, for which HPLC is superior.

C. Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[3]

  • Performance: qNMR provides a direct measure of purity as a mass fraction and is orthogonal to chromatographic techniques.[9] It is highly accurate and precise when performed correctly.

  • Comparison to HPLC: HPLC determines purity based on relative peak area, which assumes all impurities have the same detector response as the main peak (a potential source of error with CAD/ELSD).[3] qNMR provides an absolute purity value and can quantify impurities without needing to identify them, as long as they have unique NMR signals. However, qNMR has lower sensitivity than a well-developed HPLC impurity method and may not detect impurities present at very low levels (<0.1%).

Logical Relationship of Analytical Techniques

Tech_Comparison cluster_Purity Purity Validation of this compound cluster_hplc_alts HPLC Mode Comparison cluster_ortho Orthogonal & Alternative Methods node_hplc Primary Method: HPLC • High-throughput for routine QC • Excellent for separating structurally similar impurities • Requires mass-based detector (CAD/ELSD) node_hilic HILIC (Recommended) • Retains polar analyte • MS-compatible mobile phase node_hplc:head->node_hilic Best Choice node_ip Ion-Pair RP • Uses standard C18 columns • Not MS-compatible • Long equilibration node_hplc:head->node_ip node_rp Standard RP • No retention • Unsuitable node_hplc:head->node_rp node_qnmr qNMR • Absolute purity (mass %) • No reference standard needed • Lower sensitivity node_hplc:main->node_qnmr Orthogonal Confirmation node_ic Ion Chromatography • Specific for ionic species • Good for counter-ion analysis node_hplc:main->node_ic Complementary node_gc Gas Chromatography • For volatile impurities • Requires derivatization/salt-freeing node_hplc:main->node_gc Complementary node_ce Capillary Electrophoresis • High efficiency • Low sample volume • Good for charged species node_hplc:main->node_ce Complementary

Caption: Comparison of HPLC modes and orthogonal techniques.

Protocol for a Self-Validating System: Forced Degradation Study

To ensure the developed HILIC method is "stability-indicating," a forced degradation study must be performed as part of the validation process. This involves subjecting the this compound to harsh conditions to intentionally produce degradation products. The ability of the HPLC method to separate these newly formed impurity peaks from the main analyte peak proves its specificity.

Step-by-Step Forced Degradation Protocol
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in water.

  • Acid Hydrolysis: Mix stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid powder in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid powder to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis: After exposure, cool the solutions, neutralize the acidic and basic samples, and dilute all samples with the mobile phase diluent to an appropriate concentration (e.g., 0.5 mg/mL).

  • Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HILIC method.

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) or MS detector to assess peak purity of the main analyte peak in each chromatogram to ensure no degradation products are co-eluting.

Successful validation is achieved when significant degradation is observed (typically 5-20%) and all degradation products are baseline resolved from the parent peak, demonstrating the method's specificity.

Conclusion

Validating the purity of this compound requires a nuanced approach that addresses its inherent analytical challenges. A HILIC method coupled with a universal detector like CAD or ELSD offers a robust and reliable solution for retaining and quantifying this polar compound and its potential impurities. While alternative techniques such as Ion-Pair RP-HPLC, Ion Chromatography, GC, and qNMR have their specific applications, HILIC provides the best balance of retention, compatibility with modern detectors, and suitability for routine quality control. By following the detailed protocols and validation principles outlined in this guide, researchers can confidently establish a scientifically sound method to ensure the purity and quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of Hindered Amine Catalysts and their Traditional Counterparts in Carbon-Carbon Bond Forming Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Catalyst Selection and Performance

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. While a vast array of catalysts are at the disposal of the modern chemist, this guide aims to provide a detailed comparison between sterically hindered amine catalysts and their traditional, less bulky counterparts.

Notably, a comprehensive literature search did not yield specific experimental data on the catalytic applications of 2,2,5,5-Tetramethylpiperazine dihydrochloride. Consequently, this guide will leverage the well-documented catalytic activity of its structural isomer, 2,2,6,6-Tetramethylpiperidine (TMP) , as a representative hindered amine catalyst. This will be compared against piperidine , a widely used and archetypal secondary amine catalyst. This comparative analysis will focus on two fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

The Catalyst Contenders: A Structural and Electronic Overview

The primary difference between hindered and traditional amine catalysts lies in the steric environment around the basic nitrogen atom. This structural distinction has profound implications for their reactivity and catalytic behavior.

CatalystStructureKey FeaturespKa of Conjugate Acid
2,2,6,6-Tetramethylpiperidine (TMP) Highly sterically hindered nitrogen atom due to four methyl groups. Acts as a non-nucleophilic base.[1][2][3]~11.07[4]
Piperidine Less sterically hindered secondary amine. Can act as both a base and a nucleophile.[5]~11.28[6]
This compound A piperazine derivative with steric hindrance. The dihydrochloride salt form would require deprotonation to act as a base catalyst.No data available

The steric bulk of TMP renders its nitrogen lone pair less accessible for nucleophilic attack, making it an excellent non-nucleophilic base.[1][2][3] In contrast, piperidine's less encumbered nitrogen can readily participate in nucleophilic catalysis.[5] The basicity of both amines is comparable, with piperidine being slightly more basic.[4][6]

Catalytic Mechanism: A Tale of Two Pathways

The difference in steric hindrance dictates the dominant catalytic pathway in reactions like the Knoevenagel condensation.

Knoevenagel Condensation: Iminium vs. Enolate Pathways

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7]

Piperidine (Traditional Catalyst): Piperidine can catalyze the Knoevenagel condensation through two primary mechanisms:

  • Iminium Ion Formation: Piperidine reacts with the aldehyde to form a highly electrophilic iminium ion, which is then attacked by the enolate of the active methylene compound.

  • Enolate Formation: Piperidine acts as a base to deprotonate the active methylene compound, forming an enolate which then attacks the aldehyde.

Knoevenagel_Mechanism cluster_piperidine Piperidine Catalysis Aldehyde_P Aldehyde Iminium Iminium Ion Aldehyde_P->Iminium + Piperidine Piperidine_P Piperidine Piperidine_P->Iminium Product_P Knoevenagel Product Iminium->Product_P + Enolate Active_Methylene_P Active Methylene Enolate_P Enolate Active_Methylene_P->Enolate_P + Piperidine (Base) Enolate_P->Product_P + Aldehyde

Caption: Piperidine can catalyze the Knoevenagel reaction via iminium or enolate pathways.

2,2,6,6-Tetramethylpiperidine (Hindered Catalyst): Due to severe steric hindrance, TMP is a poor nucleophile and is less likely to form an iminium ion. Its primary role is as a Brønsted base, deprotonating the active methylene compound to generate the enolate nucleophile.

Knoevenagel_TMP_Mechanism cluster_tmp TMP Catalysis Aldehyde_T Aldehyde Product_T Knoevenagel Product Aldehyde_T->Product_T + Enolate TMP TMP (Base) Enolate_T Enolate TMP->Enolate_T Active_Methylene_T Active Methylene Active_Methylene_T->Enolate_T + TMP Enolate_T->Product_T

Caption: TMP primarily acts as a base to generate the enolate for the Knoevenagel reaction.

Performance Comparison in Knoevenagel Condensation

Experimental data comparing piperidine and pyrrolidine (another cyclic secondary amine) in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with substituted benzaldehydes provides valuable insights. Pyrrolidine, being less sterically hindered than piperidine, generally shows higher catalytic activity.[6]

CatalystAldehydeCatalyst Loading (eq.)TZD Conversion (%)Reference
Piperidinep-methoxybenzaldehyde0.891.0[6]
Pyrrolidinep-methoxybenzaldehyde0.5100[6]
Piperidinep-nitrobenzaldehyde0.859.0[6]

Based on these trends, it is expected that the highly hindered TMP would exhibit lower catalytic activity than piperidine in the Knoevenagel condensation under similar conditions, as its bulk would impede its ability to act as an efficient proton shuttle. However, its non-nucleophilic nature can be advantageous in preventing side reactions where the catalyst might otherwise react with the substrate or product.

Michael Addition: A Conjugate Addition Story

The Michael addition is the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[8][9] Both piperidine and TMP can catalyze this reaction by activating the Michael donor.

Catalytic Role: In the context of Michael additions, both piperidine and TMP primarily function as bases to deprotonate the Michael donor, creating a nucleophilic enolate that attacks the Michael acceptor.

Michael_Addition_Mechanism Michael_Donor Michael Donor (e.g., Malonate) Enolate Enolate Michael_Donor->Enolate + Amine Catalyst Amine_Catalyst Amine Catalyst (Piperidine or TMP) Amine_Catalyst->Enolate Adduct Michael Adduct Enolate->Adduct + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Enone) Michael_Acceptor->Adduct

Caption: General mechanism for the amine-catalyzed Michael addition.

Performance Considerations: The efficacy of the amine catalyst in a Michael addition is largely dependent on its basicity. Given the similar pKa values of piperidine and TMP, their performance as catalysts for Michael additions is expected to be comparable. However, the steric hindrance of TMP can be beneficial in promoting regioselectivity and preventing undesired side reactions, such as polymerization of the Michael acceptor.

Experimental Protocols

General Protocol for Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 equiv)

  • Active methylene compound (1.0-1.2 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol or Toluene

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the aldehyde, the active methylene compound, and the solvent.[5]

  • Add a catalytic amount of piperidine (e.g., 10 mol%).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.[5]

General Protocol for Amine-Catalyzed Michael Addition

This protocol can be adapted for both piperidine and TMP.

Materials:

  • Michael acceptor (1.0 equiv)

  • Michael donor (1.0-1.5 equiv)

  • Amine catalyst (piperidine or TMP, 0.1-0.2 equiv)

  • Aprotic solvent (e.g., THF, CH2Cl2)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the Michael donor and the amine catalyst in the solvent.

  • Add the Michael acceptor dropwise to the solution at room temperature or 0 °C.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction with a mild acid (e.g., saturated NH4Cl solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

While piperidine remains a workhorse catalyst in organic synthesis due to its high reactivity and low cost, sterically hindered amines like 2,2,6,6-tetramethylpiperidine offer unique advantages as non-nucleophilic bases. The choice between a traditional and a hindered amine catalyst should be guided by the specific requirements of the reaction. For transformations where nucleophilic catalysis is beneficial, such as certain Knoevenagel condensations, piperidine is often the superior choice. However, when the prevention of side reactions and precise control over basicity are critical, a hindered amine like TMP can provide a significant advantage.

Although direct experimental data for this compound as a catalyst is currently unavailable, its structural features suggest it could function as a hindered base upon deprotonation. Further research into the catalytic applications of this and other novel hindered amines is warranted and could lead to the development of more selective and efficient catalysts for a wide range of organic transformations.

References

A Spectroscopic Compass: Navigating the Structural Nuances of 2,2,5,5-Tetramethylpiperazine Dihydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, piperazine and its derivatives are ubiquitous scaffolds. Their conformation, substitution patterns, and protonation states profoundly influence their chemical reactivity, biological activity, and pharmaceutical properties. This guide provides an in-depth spectroscopic comparison of 2,2,5,5-tetramethylpiperazine dihydrochloride with its fundamental analogues: piperazine, piperazine dihydrochloride, and trans-2,5-dimethylpiperazine.

The Logic of Spectroscopic Comparison

The core of this guide rests on a systematic comparison across multiple spectroscopic techniques. By observing how spectral features change with increasing methyl substitution and with dihydrochlorination, we can deconstruct the contributions of these structural modifications. This allows for a more profound understanding than simply looking at the spectrum of a single compound in isolation.

G cluster_0 Structural Modifications cluster_1 Protonation State cluster_2 Spectroscopic Techniques A Piperazine B trans-2,5-Dimethylpiperazine A->B Methylation NMR NMR (¹H & ¹³C) A->NMR Analysis Vib Vibrational (IR & Raman) A->Vib Analysis MS Mass Spectrometry A->MS Analysis C 2,2,5,5-Tetramethylpiperazine B->C Further Methylation B->NMR Analysis B->Vib Analysis B->MS Analysis C->NMR Analysis C->Vib Analysis C->MS Analysis A1 Piperazine (Free Base) A2 Piperazine Dihydrochloride (Salt) A1->A2 Protonation A1->NMR Analysis A1->Vib Analysis A1->MS Analysis A2->NMR Analysis A2->Vib Analysis A2->MS Analysis

Figure 1: A logical diagram illustrating the comparative approach, examining the effects of structural modifications and protonation state across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information on the symmetry, connectivity, and electronic effects of substituents in the piperazine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of piperazine is deceptively simple due to the rapid chair-to-chair interconversion at room temperature, which renders all eight methylene protons equivalent, resulting in a single sharp peak. The introduction of methyl groups and protonation breaks this symmetry and induces significant chemical shift changes.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

CompoundMethylene Protons (C-H)Methyl Protons (CH₃)N-H / N⁺-H ProtonsSolvent
Piperazine~2.67 (singlet)-~1.5 (broad)CDCl₃
Piperazine Dihydrochloride~3.4 (singlet)[1]-~9.5 (broad)D₂O
trans-2,5-Dimethylpiperazine~2.7 & ~2.1 (multiplets)~1.0 (doublet)~1.4 (broad)CDCl₃
2,2,5,5-Tetramethylpiperazine (Predicted) ~2.8 (singlet)~1.1 (singlet)~1.6 (broad)CDCl₃
This compound (Predicted) ~3.5 (singlet)~1.5 (singlet)~10.0 (broad)D₂O

Analysis and Interpretation:

  • Protonation Effect: The most dramatic effect is the significant downfield shift of the methylene protons upon dihydrochlorination (from ~2.67 ppm in piperazine to ~3.4 ppm in its dihydrochloride salt)[1]. This is due to the deshielding effect of the positively charged nitrogen atoms, which withdraw electron density from the adjacent carbons and their attached protons. A similar, pronounced downfield shift is predicted for the methylene and methyl protons of 2,2,5,5-tetramethylpiperazine upon protonation.

  • Methyl Substitution: In trans-2,5-dimethylpiperazine, the methyl groups break the symmetry of the ring, leading to more complex multiplets for the methylene protons. For 2,2,5,5-tetramethylpiperazine, the symmetry is restored, and the four methylene protons are again expected to be equivalent, giving rise to a singlet. The four methyl groups would also be equivalent, resulting in a single, intense singlet.

  • N-H Protons: The chemical shift of the N-H protons is highly variable and depends on solvent, concentration, and temperature. In the dihydrochloride salts, these protons are acidic and exchange rapidly with D₂O, often leading to their signal not being observed. In non-deuterated solvents, a broad signal at a significantly downfield position is expected.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a clearer picture of the carbon skeleton, with chemical shifts being highly sensitive to substitution and hybridization.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CompoundMethylene Carbons (C-H)Methyl Carbons (CH₃)Quaternary Carbons (C-CH₃)Solvent
Piperazine~47.0--CDCl₃
Piperazine Dihydrochloride~42.0[1]--D₂O
trans-2,5-Dimethylpiperazine~53.0~22.0-CDCl₃
2,2,5,5-Tetramethylpiperazine (Predicted) ~55.0~28.0~50.0CDCl₃
This compound (Predicted) ~50.0~25.0~48.0D₂O

Analysis and Interpretation:

  • Protonation Effect: Interestingly, the methylene carbons in piperazine dihydrochloride are shifted upfield compared to the free base[1]. This is a known phenomenon for protonated amines and is attributed to changes in hyperconjugation and steric effects upon protonation. A similar upfield shift is predicted for the carbon signals of 2,2,5,5-tetramethylpiperazine upon dihydrochlorination.

  • Methyl Substitution: The introduction of methyl groups generally causes a downfield shift at the site of substitution (α-effect) and a smaller downfield shift at the adjacent carbon (β-effect). This is observed when comparing piperazine to trans-2,5-dimethylpiperazine.

  • Quaternary Carbons: For 2,2,5,5-tetramethylpiperazine, the carbons bearing the gem-dimethyl groups will appear as quaternary signals in the ¹³C NMR spectrum, a key distinguishing feature.

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds and Symmetry

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into molecular symmetry and the effects of intermolecular interactions, such as hydrogen bonding.

Table 3: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePiperazinePiperazine Dihydrochloridetrans-2,5-DimethylpiperazineThis compound (Predicted)
N-H Stretch3220-3500-~3300-
N⁺-H Stretch-2400-2800 (broad)-2400-2800 (broad)
C-H Stretch2800-3000[2]2800-30502800-30002800-3050
N-H Bend1550-1650-~1600-
N⁺-H Bend-1500-1600-1500-1600
C-N Stretch1100-1300[2]1000-12001100-13001000-1200
Ring Vibrations800-1000800-1000800-1000800-1000

Analysis and Interpretation:

  • The Signature of Protonation: The most telling feature in the IR spectrum of piperazine dihydrochloride is the appearance of a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration in amine salts and is a definitive indicator of protonation. The N-H stretching of the free base in the 3220-3500 cm⁻¹ region will be absent. Similarly, the N-H bending vibration is replaced by an N⁺-H bending mode.

  • C-H Stretching: The C-H stretching vibrations of the methylene and methyl groups are expected in the 2800-3000 cm⁻¹ range for all compounds[2]. The intensity and complexity of this region will increase with the number of methyl groups.

  • Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of the carbon skeleton. For the highly symmetric this compound, a strong, symmetric ring breathing mode is expected in the Raman spectrum, which would be weak in the IR. The C-N stretching vibrations are also readily observed in the Raman spectra of piperazines.

G cluster_0 Vibrational Modes of Piperazine Dihydrochloride cluster_1 Key Observations A N⁺-H Stretch (2400-2800 cm⁻¹) Broad, Strong O1 Broad N⁺-H stretch confirms protonation A->O1 O2 Absence of N-H stretch A->O2 B C-H Stretch (2800-3050 cm⁻¹) C N⁺-H Bend (1500-1600 cm⁻¹) D C-N Stretch (1000-1200 cm⁻¹) O3 Shift in C-N stretch frequency D->O3

Figure 2: Key vibrational modes and their interpretation for piperazine dihydrochloride.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For piperazine salts, soft ionization techniques like Electrospray Ionization (ESI) are typically used to observe the protonated molecular ion.

Analysis and Interpretation:

  • Free Bases: In their free base form, piperazine and its methylated analogues will show a molecular ion (M⁺˙) under Electron Ionization (EI). The fragmentation is dominated by the cleavage of the C-C bonds in the ring. For piperazine, a characteristic fragment at m/z 44 is often observed, corresponding to [C₂H₆N]⁺.

  • Dihydrochloride Salts: When analyzing the dihydrochloride salts by ESI-MS in positive ion mode, the spectra are expected to show the singly protonated molecule [M+H]⁺ and potentially the doubly charged molecule [M+2H]²⁺. The observed mass will correspond to the free base. For example, for 2,2,5,5-tetramethylpiperazine (MW = 142.24), the [M+H]⁺ ion would be observed at m/z 143.25.

  • Fragmentation of Substituted Piperazines: The presence of methyl groups will influence the fragmentation pattern. For 2,2,5,5-tetramethylpiperazine, a prominent fragmentation pathway would involve the loss of a methyl group, leading to a stable tertiary carbocation.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS (Positive Mode)

CompoundMolecular Weight (Free Base)Expected [M+H]⁺Expected [M+2H]²⁺
Piperazine86.14[3]87.1544.08
trans-2,5-Dimethylpiperazine114.19115.2058.10
2,2,5,5-Tetramethylpiperazine 142.24143.2572.13

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation (for Amine Hydrochlorides)
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. D₂O is often a good choice for dihydrochloride salts. For free bases, CDCl₃ is common.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Transfer the weighed sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-quality spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

FTIR Sample Preparation (KBr Pellet for Hygroscopic Salts)
  • Drying: Ensure both the sample and IR-grade KBr are thoroughly dried in an oven and stored in a desiccator to minimize water absorption.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 100-200 mg of KBr. The mixture should be a fine, homogenous powder. Work quickly to minimize exposure to atmospheric moisture.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Raman Spectroscopy (for Solid Samples)
  • Sample Placement: Place a small amount of the crystalline or powdered sample onto a microscope slide or into a glass capillary tube.

  • Instrument Setup: Position the sample under the objective of the Raman microscope.

  • Laser Focusing: Focus the laser onto the sample. Start with low laser power to avoid sample degradation.

  • Data Acquisition: Acquire the Raman spectrum over the desired spectral range. The number of accumulations and acquisition time should be optimized to achieve a good signal-to-noise ratio.

G cluster_0 General Spectroscopic Workflow Start Sample Prep Sample Preparation (e.g., KBr Pellet, Dissolution) Start->Prep Acquire Data Acquisition (NMR, FTIR, Raman, MS) Prep->Acquire Process Data Processing (e.g., Fourier Transform, Baseline Correction) Acquire->Process Analyze Spectral Analysis & Interpretation Process->Analyze End Structural Characterization Analyze->End

Figure 3: A generalized workflow for the spectroscopic analysis of chemical compounds.

Conclusion

This guide has provided a comparative spectroscopic analysis of this compound and its analogues. By systematically examining the effects of methyl substitution and protonation on NMR, vibrational, and mass spectra, we have established clear trends that allow for the confident prediction and interpretation of the spectral features of the target compound. The protonation of the piperazine nitrogen atoms is the most influential factor, causing significant downfield shifts in ¹H NMR, characteristic broad N⁺-H stretches in IR, and predictable ionization patterns in ESI-MS. The degree of methylation governs the symmetry of the molecule and the complexity of the resulting spectra. The provided experimental protocols serve as a foundation for obtaining high-quality, reproducible data for these and similar compounds. This comprehensive guide equips researchers with the necessary framework to navigate the spectroscopic characterization of substituted piperazines, facilitating their work in drug discovery and development.

References

A Comparative Benchmarking Guide to Novel Piperazine Derivatives: Performance Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its versatile six-membered heterocyclic ring, with two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and synthetic tractability, allowing for fine-tuning of pharmacological properties.[2] This has led to the development of piperazine-containing drugs across a wide therapeutic spectrum, from antipsychotics and antidepressants to antimicrobials and anticancer agents.[3] As the challenges of drug resistance and the need for more targeted therapies intensify, the focus has shifted towards the development of novel piperazine derivatives with enhanced efficacy, selectivity, and improved safety profiles.

This guide provides an in-depth, objective comparison of the performance of these novel derivatives against their established counterparts. We will delve into the experimental data that underpins these comparisons, offering a clear rationale for the methodological choices and providing detailed, reproducible protocols for key assays. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the evolving landscape of piperazine-based therapeutics.

The Rationale for Continuous Innovation in Piperazine Chemistry

The enduring appeal of the piperazine moiety lies in its ability to be readily modified at its nitrogen positions, significantly influencing the molecule's interaction with biological targets.[4] Established derivatives like the antipsychotic Clozapine and the anxiolytic Buspirone have long demonstrated the clinical value of this scaffold in modulating central nervous system (CNS) pathways, primarily through interactions with dopaminergic and serotonergic receptors.[5] Similarly, the broad-spectrum antibiotic Ciprofloxacin showcases the piperazine ring's contribution to potent antimicrobial activity.[6]

However, the emergence of resistance to existing antimicrobials and the quest for more effective and less toxic anticancer agents necessitate a continuous pipeline of new chemical entities.[7] Novel piperazine derivatives are being designed to overcome these limitations by targeting novel pathways, exhibiting improved pharmacokinetic properties, and demonstrating enhanced potency against resistant strains or cancer cell lines.

Benchmarking Performance: A Multi-faceted Approach

To provide a comprehensive comparison, we will evaluate the performance of novel and established piperazine derivatives across three key therapeutic areas: Central Nervous System (CNS) activity, antimicrobial efficacy, and anticancer cytotoxicity. The following sections will present quantitative data, detailed experimental protocols, and mechanistic insights.

Central Nervous System (CNS) Activity: Beyond Conventional Modulation

Piperazine derivatives have a rich history in CNS drug discovery, primarily targeting dopamine and serotonin receptors.[1] Novel derivatives are being explored for their potential as multi-target agents and for their ability to modulate these receptors with greater selectivity and efficacy.

The binding affinity of a compound to its target receptor is a critical measure of its potency. The dissociation constant (Ki) is commonly used to quantify this, with lower values indicating higher affinity.

CompoundTypeTarget ReceptorKi (nM)Reference
BuspironeEstablished Anxiolytic5-HT1A1.3[1]
Novel Pyrimidinyl-piperazine derivativeNovel Anxiolytic Candidate5-HT1A<1.0[5]
ClozapineEstablished AntipsychoticD2160[8]
Novel Arylpiperazine derivativeNovel Antipsychotic CandidateD2<100[9]

This table presents a selection of data for illustrative purposes. A comprehensive analysis would involve a wider range of derivatives and receptor targets.

The following protocol outlines a standard method for determining the binding affinity of a test compound to a specific receptor, in this case, the dopamine D2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel piperazine derivative for the binding of a radiolabeled ligand to the dopamine D2 receptor, and subsequently calculate its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test piperazine derivative

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting pellet (membrane preparation) in fresh binding buffer and determine the protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer.

      • 50 µL of the test piperazine derivative at various concentrations.

      • For total binding, add 50 µL of buffer instead of the test compound.

      • For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).[10]

      • 50 µL of [³H]-Spiperone at a concentration close to its dissociation constant (Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Causality Behind Experimental Choices:

  • HEK293 cells are used as they provide a clean system to study the interaction of a compound with a specific receptor without the interference of other neuronal components.

  • [³H]-Spiperone is a well-characterized, high-affinity radioligand for the D2 receptor, ensuring a reliable signal for binding.

  • Haloperidol is a potent D2 antagonist, used to define non-specific binding, which is crucial for accurately calculating specific binding.

  • The Cheng-Prusoff equation is a standard and validated method for converting the experimentally determined IC50 value to the more intrinsic measure of binding affinity, Ki.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) SERT SERT Serotonin (5-HT)->SERT Reuptake 5-HT1A_Receptor 5-HT1A Receptor Serotonin (5-HT)->5-HT1A_Receptor Binds to G-protein G-protein 5-HT1A_Receptor->G-protein Inhibits Adenylyl_Cyclase Adenylyl Cyclase G-protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Anxiolysis) cAMP->Cellular_Response Novel_Piperazine_Derivative Novel Piperazine Derivative (Agonist) Novel_Piperazine_Derivative->5-HT1A_Receptor Activates

Caption: Serotonin (5-HT) signaling and the action of a novel piperazine derivative.

Antimicrobial Efficacy: Combating Resistance

The rise of antimicrobial resistance is a global health crisis, and piperazine derivatives are being actively investigated as a source of new antibiotics.[11]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTypeBacterial StrainMIC (µg/mL)Reference
CiprofloxacinEstablished AntibioticE. coli1.63[6]
Novel Piperazine Polymer (PE)Novel Antimicrobial CandidateE. coli1.17[6]
CiprofloxacinEstablished AntibioticS. aureus3.26[6]
Novel Piperazine Polymer (PE)Novel Antimicrobial CandidateS. aureus1.17[6]
Novel Piperazine Derivative (RL-308)Novel Antimicrobial CandidateMRSA2[12]

This table presents a selection of data for illustrative purposes. A comprehensive analysis would involve a wider range of derivatives and microbial strains.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel piperazine derivative against a specific bacterial strain.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)[11]

  • Mueller-Hinton Agar (MHA)[11]

  • Novel piperazine derivative

  • Established antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates[11]

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.

    • Transfer the colonies to a tube of sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions:

    • Dissolve the novel piperazine derivative and the control antibiotic in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB to achieve a range of concentrations. The final volume in each well should be 100 µL.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (wells with MHB and bacteria, but no compound) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

  • MBC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).[11]

G cluster_0 Preparation cluster_1 MIC Assay cluster_2 MBC Assay Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Piperazine Derivatives in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_MIC Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubate_MBC Incubate at 37°C for 18-24 hours Subculture->Incubate_MBC Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for determining the MIC and MBC of piperazine derivatives.

Anticancer Cytotoxicity: Targeting Malignant Cells

The piperazine scaffold is a key component in several anticancer drugs, and numerous novel derivatives are being investigated for their potent and selective cytotoxicity against various cancer cell lines.[13][14]

The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

CompoundTypeCancer Cell LineIC50/GI50 (µM)Reference
DoxorubicinEstablished Anticancer DrugHCT-116 (Colon)Varies[15]
Novel Piperazine DerivativeNovel Anticancer CandidateHCT-116 (Colon)3.0[16]
GefitinibEstablished Anticancer DrugA-549 (Lung)Varies[17]
Novel Piperazine DerivativeNovel Anticancer CandidateK562 (Leukemia)0.06 - 0.16[18]
Novel Vindoline-Piperazine Conjugate (23)Novel Anticancer CandidateMDA-MB-468 (Breast)1.00[19]

This table presents a selection of data for illustrative purposes. A comprehensive analysis would involve a wider range of derivatives and cancer cell lines.

Objective: To determine the cytotoxic effect of a novel piperazine derivative on a cancer cell line by measuring cell viability using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel piperazine derivative

  • Established anticancer drug (e.g., Doxorubicin) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[20]

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

  • Compound Treatment:

    • Prepare serial dilutions of the novel piperazine derivative and the control drug in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[15]

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix to ensure complete solubilization.[17]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC50 value.

G cluster_0 Cell Survival Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Bad Bad AKT->Bad Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl-2->Apoptosis_Inhibition Novel_Piperazine_Derivative Novel Piperazine Derivative Novel_Piperazine_Derivative->PI3K Inhibits

References

Cross-Validation of Experimental Results: A Comparative Guide to 2,2,5,5-Tetramethylpiperazine Dihydrochloride for Radical Scavenging Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research and drug development, the selection of appropriate chemical tools is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive cross-validation of 2,2,5,5-Tetramethylpiperazine dihydrochloride, a sterically hindered amine, by comparing its potential efficacy as a radical scavenger against established compounds with similar structural motifs. While direct experimental data on the biological applications of this compound is nascent, its structural similarity to well-characterized Hindered Amine Light Stabilizers (HALS) and nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) allows for a robust comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential utility of this compound in mitigating oxidative stress and to provide a framework for its experimental validation.

The Rationale: Sterically Hindered Amines as Radical Scavengers

Sterically hindered amines are a class of compounds characterized by a nitrogen atom flanked by bulky alkyl groups. This structural arrangement confers unique chemical properties, most notably the ability to act as potent radical scavengers. The mechanism of action involves the donation of a hydrogen atom from the amine to a reactive free radical, thereby neutralizing it. The resulting aminyl radical is stabilized by the steric hindrance, preventing it from initiating new radical chain reactions.

This core principle underlies the function of Hindered Amine Light Stabilizers (HALS) in preventing the photo-degradation of polymers and the utility of compounds like TEMPO in organic synthesis and as spin probes in biological systems.[1][2] Given that 2,2,5,5-Tetramethylpiperazine possesses two such sterically hindered amine centers within a piperazine ring, it is a compelling candidate for similar applications in a biological context.

Comparative Analysis: Performance Metrics and Experimental Considerations

To objectively evaluate the potential of this compound, we will compare it to two well-established alternatives: TEMPOL (4-hydroxy-TEMPO) , a water-soluble derivative of TEMPO widely used in biological studies, and a representative HALS compound, Tinuvin 770 . The comparison will be based on key performance metrics typically assessed in radical scavenging assays.

Table 1: Comparative Performance of Radical Scavengers
Parameter This compound (Hypothesized) TEMPOL (4-hydroxy-TEMPO) Tinuvin 770 (HALS)
Mechanism of Action Hydrogen atom transfer from N-H bondsCatalytic radical scavenging via nitroxide radicalCyclic regeneration involving nitroxyl radicals
Solubility High water solubility (as dihydrochloride salt)High water solubilityGenerally low water solubility (organic solvent soluble)
Biocompatibility Unknown, requires experimental validationGenerally well-tolerated in cellular and in vivo modelsLimited data in biological systems, potential for cytotoxicity
Radical Specificity Broad-spectrum (hypothesized)Broad-spectrum, effective against various ROSPrimarily effective against peroxy radicals
Regeneration Potential for regeneration in a biological redox environmentCan be regenerated by cellular reductants (e.g., ascorbate)Cyclic regeneration mechanism

Experimental Protocols for Cross-Validation

To validate the hypothesized radical scavenging activity of this compound, a series of well-established in vitro assays should be performed in parallel with TEMPOL as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay provides a rapid and straightforward method to assess the hydrogen-donating ability of an antioxidant.

Protocol:

  • Prepare a stock solution of this compound and TEMPOL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add increasing concentrations of the test compounds.

  • Add the DPPH working solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Expected Outcome: A dose-dependent decrease in absorbance at 517 nm would indicate the radical scavenging potential of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Prepare stock solutions of the test compounds and a positive control (Trolox) in an appropriate buffer.

  • In a 96-well plate, add the fluorescent probe (e.g., fluorescein), the test compound, and a peroxyl radical generator (e.g., AAPH).

  • Monitor the fluorescence decay over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value.

Expected Outcome: A higher ORAC value for this compound compared to the blank would demonstrate its capacity to neutralize peroxyl radicals.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis TMPD 2,2,5,5-Tetramethylpiperazine dihydrochloride DPPH_assay DPPH Assay TMPD->DPPH_assay ORAC_assay ORAC Assay TMPD->ORAC_assay TEMPOL TEMPOL TEMPOL->DPPH_assay TEMPOL->ORAC_assay DPPH_sol DPPH Solution DPPH_sol->DPPH_assay ORAC_reagents ORAC Reagents ORAC_reagents->ORAC_assay Scavenging_activity Calculate % Scavenging Activity DPPH_assay->Scavenging_activity ORAC_value Determine ORAC Value ORAC_assay->ORAC_value Comparison Comparative Analysis Scavenging_activity->Comparison ORAC_value->Comparison

Caption: Workflow for the in vitro cross-validation of radical scavenging activity.

Signaling Pathway Implication: Mitigation of Oxidative Stress

The potential therapeutic application of an effective radical scavenger like this compound lies in its ability to mitigate cellular damage induced by oxidative stress. The diagram below illustrates the hypothesized point of intervention in a simplified oxidative stress signaling pathway.

G ROS Reactive Oxygen Species (ROS) Cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_damage induces TMPD 2,2,5,5-Tetramethylpiperazine dihydrochloride TMPD->ROS scavenges Apoptosis Apoptosis Cellular_damage->Apoptosis leads to

Caption: Hypothesized intervention of this compound in an oxidative stress pathway.

Conclusion and Future Directions

While direct experimental evidence for the biological applications of this compound is currently limited, its chemical structure strongly suggests its potential as a potent radical scavenger. The cross-validation framework presented in this guide, utilizing established in vitro assays and comparison with well-characterized alternatives like TEMPOL, provides a clear path for its experimental validation.

Future studies should focus on confirming its efficacy in cellular models of oxidative stress, evaluating its cytotoxicity, and exploring its potential in preclinical models of diseases associated with oxidative damage. The high water solubility of the dihydrochloride salt is a significant advantage for its use in biological systems. Through rigorous and systematic investigation, the scientific community can determine the true potential of this compound as a valuable tool in the study and treatment of conditions linked to oxidative stress.

References

Safety Operating Guide

Navigating the Safe Handling of 2,2,5,5-Tetramethylpiperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2,2,5,5-Tetramethylpiperazine dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is synthesized from data on structurally similar compounds, including piperazine and its derivatives. It is imperative to treat this compound with, at a minimum, the same precautions as these related and well-documented substances.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on the hazard profiles of analogous piperazine compounds, this compound should be handled as a substance that can cause skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Piperazine derivatives have also been noted to cause sensitization by inhalation and skin contact.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice. The primary routes of exposure to mitigate are inhalation of dust particles and direct contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which may cause irritation or allergic reactions.[3][4]
Eye Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[2][3][4]
Skin and Body Protection A lab coat or other protective clothing that covers the arms.To prevent contamination of personal clothing and skin.[3][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated or the material is handled outside of a fume hood, a NIOSH-approved respirator for dusts should be worn.To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing (in a chemical fume hood):
  • Ensure Proper Ventilation: Always handle solid this compound within a certified chemical fume hood to control airborne dust.

  • Don Appropriate PPE: Before handling the compound, put on a lab coat, chemical-resistant gloves, and safety goggles.

  • Decontamination of Surfaces: Wipe down the work surface and the analytical balance with a suitable solvent (e.g., 70% ethanol) to remove any residual contaminants.

  • Weighing the Compound: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a pre-tared weighing vessel. Avoid creating dust clouds.

  • Secure the Container: Tightly seal the stock container of this compound immediately after use.

  • Clean Up: Carefully clean the spatula and any contaminated surfaces. Dispose of any contaminated wipes in the designated chemical waste container.

Dissolution:
  • Don Full PPE: In addition to the standard PPE, consider a face shield if there is a risk of splashing during dissolution.[2]

  • Controlled Addition: Slowly add the weighed solid to the solvent in a suitable container (e.g., beaker, flask).

  • Gentle Agitation: Use a magnetic stirrer or gentle manual swirling to aid dissolution. Avoid vigorous shaking that could lead to splashing.

  • Work in a Fume Hood: All dissolution procedures should be performed inside a chemical fume hood.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container.

  • Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations.[5] Do not pour chemical waste down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Workflow cluster_start Start: Handling this compound cluster_procedure Procedure Assessment cluster_ppe Personal Protective Equipment Selection cluster_end Proceed Safely Start Initiate Task Procedure Assess Procedure: - Weighing Solid? - Dissolving? - Potential for Splash? Start->Procedure BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Procedure->BasePPE All Procedures Respirator Add Dust Respirator Procedure->Respirator Handling solid outside hood FaceShield Add Face Shield Procedure->FaceShield Splash potential FumeHood Work in Fume Hood BasePPE->FumeHood End Proceed with Experiment FumeHood->End Respirator->End FaceShield->End

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.